Pencycuron

Catalog No.
S538948
CAS No.
66063-05-6
M.F
C19H21ClN2O
M. Wt
328.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pencycuron

CAS Number

66063-05-6

Product Name

Pencycuron

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23)

InChI Key

OGYFATSSENRIKG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, pencycuron

Canonical SMILES

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

The exact mass of the compound Pencycuron is 328.1342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Crystal Structure and Hydrogen Bonding of Pencycuron

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key crystallographic data and hydrogen bonding geometry for pencycuron, as determined by single-crystal X-ray diffraction analysis [1].

Parameter Description / Value
Systematic Name 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea [1] [2]
Chemical Formula C₁₉H₂₁ClN₂O [1]
Crystal System Orthorhombic [1]
Space Group Pbca [1]
Unit Cell Parameters a = 12.1585(5) Å, b = 8.6721(4) Å, c = 32.6152(12) Å [1]
Unit Cell Volume 3438.9(2) ų [1]
Cyclopentyl Conformation Envelope conformation [1] [2]
Dihedral Angle (Cyclopentyl/Chlorobenzyl) 77.96(6)° [1] [2]
Dihedral Angle (Cyclopentyl/Phenyl) 57.77(7)° [1] [2]
Hydrogen Bond (D-H···A) N2-H2N···O1 [1]
Hydrogen Bond Geometry D-H: 0.828(19) Å, H···A: 2.081(19) Å, D···A: 2.8838(17) Å, D-H···A Angle: 163.1(17)° [1]
π–π Interaction Centroid-centroid separation = 3.9942(9) Å between chlorobenzene rings [1] [2]

The molecular conformation and intermolecular interactions in the this compound crystal lattice can be visualized through the following diagram, which illustrates how hydrogen bonds and π-π interactions connect individual molecules:

G Molecule This compound Molecule HB_Chain N-H···O Hydrogen Bond Molecule->HB_Chain  Forms Chain_1D C(4) Chains along b-axis HB_Chain->Chain_1D  Creates Pi_Stack π-π Interaction Network_2D 2D Network parallel to (110) plane Pi_Stack->Network_2D  Results in Chain_1D->Pi_Stack  Linked by

Hierarchical structure formation in this compound crystal via hydrogen bonding and π-π interactions.

Experimental Methodology

The foundational crystal structure data was obtained through the following experimental protocol [1]:

  • Sample Preparation: A commercial sample of this compound was dissolved in dichloromethane (CH₂Cl₂). Colorless needle-shaped crystals suitable for X-ray diffraction were obtained by slow evaporation of the solution at room temperature [1].
  • Data Collection: X-ray diffraction data was collected at 173 K using a Bruker APEX-II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). The experiment measured 27,037 reflections [1].
  • Data Refinement: The structure was solved using the SHELXS97 program and refined with the SHELXL2013 software package. Hydrogen atoms were treated using a mixed approach: the H atom attached to nitrogen was freely refined from the diffraction data, while C-bound H atoms were positioned geometrically and refined using a riding model [1].

Interpretation of Structural Features

The data reveals several key structural aspects that are critical for researchers:

  • Intermolecular Bonding Network: The primary intermolecular interaction is a classical N-H···O hydrogen bond between the urea moiety of one molecule and the carbonyl group of another. This links molecules into one-dimensional C(4) chains propagating along the crystallographic b-axis [1] [2].
  • Stabilization via π-π Stacking: The hydrogen-bonded chains are further connected into a two-dimensional network parallel to the (110) plane via weak π-π interactions between the chlorobenzene rings of adjacent molecules [1] [2].
  • Molecular Conformation: The cyclopentyl ring adopts an envelope conformation, and the two aromatic rings (phenyl and chlorobenzyl) are significantly twisted relative to the central urea group and to each other, as indicated by the large dihedral angles [1]. This specific three-dimensional shape is likely critical for its biological activity and binding to target proteins.

Further Research and Computational Studies

Beyond the basic crystal structure, modern research employs computational methods to gain deeper insights. One study used Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to identify the most stable molecular conformer, analyze chemical reactivity via frontier molecular orbitals (HOMO-LUMO), and characterize other electronic properties [3] [4]. Such computational approaches are invaluable for predicting the behavior and interactions of this compound in environments where crystal structure data may not be available.

References

pencycuron fungicide FRAC code 20

Author: Smolecule Technical Support Team. Date: February 2026

Pencycuron Technical Profile

Property Category Details
FRAC Code & Group 20 (Phenylureas) [1] [2]
Chemical Name 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea [1]
Mode of Action Non-systemic with protective action. Inhibition of mitosis and cell division [1].
Target Pathogens Primarily Rhizoctonia solani and Pellicularia spp. [1]
Example Applications Seed treatment or soil application in potatoes, rice, sugarbeet, cotton, and ornamentals [1].
Resistance Status Not a high-risk fungicide for resistance development; no widespread field resistance documented in search results.

Key Physicochemical and Environmental Data

Parameter Value Remarks / Methodology
Water Solubility (20°C) 0.3 mg/L (pH 7) [1] --
Octanol-Water Partition Coeff. (Log P) 4.68 [1] Indicates high lipophilicity.
Soil Degradation Half-life Faster in coastal saline soil; enhanced with organic amendment [3] Laboratory incubation study.
Toxicity to Soil Microbes Short-lived, transitory toxic effect [3] Studied via microbial biomass-C, ergosterol, and FDHA.

Experimental Protocol: Soil Degradation and Microbial Impact

The following workflow outlines a key laboratory methodology for investigating the degradation of this compound in soil and its subsequent effects on microbial populations [3].

Experimental workflow for assessing this compound degradation and soil microbial impact.

Key Experimental Details:

  • Soil Types: The study used two distinct soil types: an alluvial soil (typic udifluvent) and a coastal saline soil (typic endoaquept) to compare degradation rates [3].
  • Application Rates: this compound was applied at the recommended Field Rate (FR), 2FR, and 10FR to understand concentration-dependent effects [3].
  • Amendments: Soils were tested with and without decomposed cow manure (DCM) to evaluate the impact of organic matter on degradation and toxicity [3].
  • Microbial Parameters: Key indicators measured included Microbial Biomass-C (MBC), ergosterol content (a marker of fungal biomass), and fluorescein diacetate hydrolyzing activity (FDHA) (a measure of total microbial activity) [3].
  • Ecophysiological Indicators: The study also calculated the microbial metabolic quotient (qCO2) and microbial respiration quotient (Q(R)) to assess stress on the microbial community [3].

Research and Regulatory Notes

This compound is not approved for use in the European Union under EC Regulation 1107/2009 [1]. This regulatory status is a critical consideration for research aimed at global markets or regulatory submissions.

References

Summary of Pencycuron Degradation Data

Author: Smolecule Technical Support Team. Date: February 2026

Factor / Condition Key Finding Value / Range Source
General Half-Life (DT₅₀) Time for 50% dissipation 50 - 54 days (Greenhouse) [1]
Soil Type Effect Degradation rate comparison Faster in Coastal Saline soil vs. Clay Loam (Alluvial) soil [2]
Organic Amendment Impact on degradation rate Faster in soil amended with decomposed cow manure (DCM) [2]
Application Rate Effect on microbial toxicity Transitory toxic effect at 2x FR; slightly longer at 10x FR [2]
Bioconcentration Factor (BCF) Spinach uptake from soil 0.001 - 0.008 (Decreased with crop growth) [1]

Experimental Insights and Methodologies

The following diagram illustrates the general workflow for studying pencycuron degradation and its effects in soil, based on the methodologies from the research.

G Start Start: Experimental Setup S1 Soil Characterization (pH, Texture, Organic Matter) Start->S1 S2 This compound Application (Field Rate, 2x FR, 10x FR) S1->S2 S3 Amendment Introduction (e.g., Decomposed Cow Manure) S2->S3 S4 Controlled Incubation S3->S4 S5 Soil & Crop Sampling (Over Multiple Time Points) S4->S5 S6 Residue Analysis (QuEChERS Extraction, LC-MS/MS) S5->S6 S7 Microbial Parameter Analysis (Microbial Biomass C, Enzymatic Activity) S6->S7 S8 Data Analysis (Dissipation Kinetics, Statistical Tests) S7->S8 End End: Conclusion S8->End

Experimental workflow for assessing this compound degradation and soil impact

Key experimental details from the studies include:

  • Sample Preparation & Analysis: Residues in soil and spinach were typically analyzed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. The limit of quantification (LOQ) for this compound was 0.002 mg kg⁻¹ in spinach and 0.004 mg kg⁻¹ in soil [1].

  • Microbial Impact Assessment: Studies monitored parameters like Microbial Biomass Carbon (MBC), ergosterol content (an indicator of fungal biomass), and Fluorescein Diacetate Hydrolyzing Activity (FDHA), which reflects overall microbial activity [2]. The microbial metabolic quotient (qCO2) is also used as an indicator of microbial stress [2].

  • Statistical Analysis: Residue dissipation is often modeled using a single exponential decay function (Ct = C₀ × e⁻ᵏᵗ), and the half-life (DT₅₀) is calculated from the dissipation rate constant (k) as DT₅₀ = ln(2)/k [1]. Data are usually analyzed with statistical software, and differences between treatments are determined using tests like ANOVA followed by Tukey's HSD [3].


Environmental Impact and Mitigation

The research indicates that this compound's impact on soil microorganisms is generally transitory. Toxicity to microbial parameters was short-lived at field rates, with a slightly longer duration observed at 10 times the field rate [2]. This compound appears to be more toxic to fungi than to bacteria [2].

Furthermore, combining fungicides like this compound with resistance-inducing compounds, such as certain isomers of 2,3-butanediol (BDO), has been explored. This integrated approach can maintain effective disease control while allowing for a reduction of up to 50% in the required fungicide concentration, thereby lessening the environmental load [4].

The relationships between key environmental factors and this compound degradation rates are summarized below.

G Factor Environmental Factors F1 ↑ Soil Organic Matter (e.g., Cow Manure) Factor->F1 F2 Soil Type (Coastal Saline vs. Alluvial) Factor->F2 F3 Application Rate (Field Rate vs. Overdose) Factor->F3 E1 Faster Degradation F1->E1 E2 Varies by Soil Properties F2->E2 E3 Slower Degradation at High Rates F3->E3 Effect Effect on Degradation I1 Reduced Persistence and Load E1->I1 I2 Altered Dissipation Rate E2->I2 I3 Prolonged Microbial Toxicity E3->I3 Impact Environmental Impact

Key factors influencing this compound degradation and environmental impact

References

Physicochemical Properties & Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties that influence pencycuron's behavior and persistence in the environment [1].

Property Value / Description Environmental Implication
Water Solubility (at 20°C, pH 7) 0.3 mg/L [1] Low; not readily dissolved or leached into groundwater.
Octanol-Water Partition Coefficient (Log P) 4.68 [1] High; indicates strong adsorption to soil and organic matter, with potential to bioaccumulate.
Volatility Classified as "volatile" [1] Can evaporate and be redistributed in the environment.
Soil DT₅₀ (Half-life) Ranges from days to months (see dissipation section below) Moderately to highly persistent, depending on conditions.

Dissipation and Degradation Dynamics

This compound's dissipation is highly dependent on environmental conditions, as shown in the following studies.

Study Focus Experimental Conditions Key Findings (DT₅₀ / Half-life)
Greenhouse Soil [2] Spinach cultivation; recommended & double dose. 50-54 days (Dissipation followed single exponential decay).
Eggplant Fruit [3] Foliar application on eggplant; residue analysis. 4.9 days (First-order kinetic model).
Rice Plant [4] Field application; recommended & double dose. 1.57 - 2.77 days (Rapid degradation in plant).
Soil Type & Condition [5] Lab study; alluvial vs. coastal saline soil; 60% WHC vs. waterlogged; with/without organic amendment. Degradation fastest in coastal saline soil and in soil amended with decomposed cow manure at 60% of maximum water-holding capacity. Half-life varied with initial concentration.

Experimental Protocols for Residue Analysis

Here are detailed methodologies from recent studies for determining this compound residues in environmental and crop samples.

Residue Analysis in Soil and Spinach (QuEChERS-LC-MS/MS) [2]
  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed.
    • Extraction: 10.0 g of homogenized spinach or 5.0 g of soil (swelled with water) was mixed with 10 mL acetonitrile and a QuEChERS extraction kit (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate). The mixture was vortexed, shaken at 200 rpm for 1 hour, and sonicated for 15 minutes. After centrifugation, an aliquot of the supernatant was taken.
    • Clean-up: The extract was purified using a dispersive Solid-Phase Extraction (d-SPE) kit (150 mg MgSO₄, 25 mg C18, and 25 mg Primary Secondary Amine - PSA).
  • Instrumental Analysis:
    • Apparatus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • LOQ: 0.002 mg/kg for spinach, 0.004 mg/kg for soil.
    • Validation: The method was validated with matrix-matched calibration curves (R² > 0.999). Recoveries were 94.0–96.9% for spinach and 72.6–101.0% for soil.
Residue Analysis in Eggplant (QuEChERS-LC-MS/MS with GCB) [3]
  • Sample Preparation: This protocol highlights the use of Graphitized Carbon Black (GCB) for clean-up.
    • Extraction: The QuEChERS method was used with 10 mL of acetonitrile.
    • Clean-up: A d-SPE kit containing 25 mg PSA, 7.5 mg GCB, and 150 mg MgSO₄ was used. GCB is particularly effective at removing pigment interferences from the eggplant matrix.
  • Instrumental Analysis:
    • Apparatus: LC-MS/MS with a C18 column. Mobile phase: (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
    • LOQ: 0.005 mg/kg.
    • Validation: Recovery rates ranged from 102.6% to 106.1% with RSD ≤ 6.4%.

Impact on Soil Microorganisms

This compound's effect on soil health is a critical area of study, with research showing it can temporarily impact microbial communities.

Aspect Findings Citation
General Soil Microbiology Application showed short-lived toxic effects on microbial biomass and activity (e.g., soil respiration). Toxicity was more pronounced on new microflora stimulated by organic amendment. Degradation was faster in non-sterilized soil, confirming microbial role. [6]
Eroded Soils In a study with carbendazim and iprodione (as context), fungicides decreased fungal biomass and altered community structure. The impact was more pronounced in non-eroded or minimum eroded soils, suggesting healthier soils may be more sensitive to disruption. [7]

Residue Uptake in Crops (Bioconcentration Factor - BCF)

For soil-applied pesticides, the Bioconcentration Factor (BCF) estimates residue transfer from soil to crop.

  • Definition: BCF = (this compound residue in harvested crop, mg/kg fresh weight) / (Initial this compound residue in soil, mg/kg) [2].
  • Experimental Data for Spinach: [2]
    • At 48 days after treatment (DAT), BCF was 0.003 - 0.008.
    • At 55 DAT, BCF decreased to 0.001 - 0.002.
    • The decrease is attributed to both biological decomposition and "growth dilution," where the plant biomass increases 1.5-1.8 times over a week, reducing residue concentration [2].

Human and Environmental Toxicity

  • Ecotoxicology: this compound is reported to be moderately toxic to birds, most aquatic organisms, honeybees, and earthworms. It is not highly toxic to mammals [1].
  • Genotoxicity: An interlaboratory study on human cells reported DNA damage at high concentrations (50-100 μg/mL) in one lab, but this was not consistently confirmed. The results indicate a potential genotoxic risk that requires further investigation [8].

Visual Experimental Workflow

The following diagram illustrates the logical workflow for studying this compound's environmental fate, integrating the key experimental approaches discussed above.

G Start Study Design A Soil & Environmental Fate Start->A B Crop Residue & Uptake Start->B C Ecotoxicity Assessment Start->C A1 Soil Incubation (Different types, moisture, amendments) A->A1 A3 Analyze Microbial Parameters A->A3 Soil Samples B1 Greenhouse/Field Trials (Soil or Foliar Application) B->B1 C1 Laboratory Bioassays (on non-target organisms) C->C1 C2 In vitro Toxicity Studies (on human/mammalian cells) C->C2 A2 Monitor Dissipation (Calculate DT₅₀) A1->A2 B2 Sample Harvest (Soil & Crop at intervals) B1->B2 B3 Residue Analysis (QuEChERS & LC-MS/MS) B2->B3 B4 Calculate BCF B3->B4

This guide consolidates the current state of knowledge on this compound. The establishment of Pre-Harvest Residue Limits (PHRLs) is an emerging area of research to ensure crop safety [3].

References

Comprehensive Application Notes and Protocols: QuEChERS Extraction Method for Pencycuron Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

Pencycuron (chemical name: 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a non-systemic fungicide belonging to the phenylurea class, widely used for controlling fungal diseases such as sheath blight in rice, black scurf in potatoes, and Rhizoctonia diseases in various crops. [1] [2] The fungicidal action of this compound primarily occurs through the inhibition of cell division and disruption of β-tubulin assembly in fungal pathogens, effectively impeding mycelial growth. [2] With increasing regulatory scrutiny and the establishment of stringent maximum residue limits (MRLs) in various countries—including the European Union's MRL of 0.02 mg/kg for eggplant—there is a growing need for reliable analytical methods to monitor this compound residues in agricultural commodities and environmental samples. [2]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, initially developed by Michelangelo Anastassiades in the early 2000s, has revolutionized pesticide residue analysis by replacing traditional labor-intensive approaches with a streamlined two-step process involving extraction and clean-up. [3] This method has gained widespread acceptance in analytical laboratories due to its versatility, efficiency, and cost-effectiveness in processing complex sample matrices. For this compound analysis, QuEChERS offers distinct advantages in extracting this non-systemic fungicide from various matrices while effectively removing interfering compounds, thereby enabling accurate quantification at trace levels required for compliance with modern food safety regulations. [4] [3]

Method Validation and Performance Data

Validation Parameters for this compound Analysis

Rigorous method validation is essential to ensure the reliability, accuracy, and precision of analytical methods for this compound residue determination. Based on comprehensive validation studies across different matrices and analytical platforms, the QuEChERS method has demonstrated excellent performance characteristics for this compound analysis. [1] [2] [5] The limit of quantification (LOQ) for this compound typically ranges between 0.002-0.01 mg/kg across different matrices, which is sufficient to monitor compliance with established MRLs. [1] [2] [5] Recovery studies conducted at various fortification levels show that this compound exhibits acceptable recovery rates ranging from 75.25% to 106.1% with relative standard deviations (RSD) generally below 20%, meeting international validation criteria for pesticide residue analysis. [1] [2] [5]

The linearity of the analytical response for this compound has been consistently demonstrated through matrix-matched calibration curves with correlation coefficients (R²) exceeding 0.98 across the validated concentration ranges. [1] [2] [5] Method specificity is achieved through chromatographic separation coupled with selective detection using tandem mass spectrometry, ensuring unambiguous identification and accurate quantification without interference from co-extractives. [1] [6] The robustness of the QuEChERS method for this compound analysis has been verified through proficiency testing in various laboratories, confirming its reliability for routine monitoring purposes. [3]

Table 1: Method Validation Parameters for this compound Analysis in Different Matrices

Matrix LOQ (mg/kg) Linear Range (mg/L) Recovery (%) RSD (%) Citation
Spinach 0.002 0.002-0.100 94.0-96.9 <20 [1]
Soil 0.004 0.002-0.250 72.6-101.0 <20 [1]
Eggplant 0.005 0.005-0.500 102.6-106.1 2.3-6.4 [2]
Rice 0.010 Not specified 75.25-93.58 <20 [5]
Regulatory Compliance and Analytical Performance

The validation of analytical methods for pesticide residues must adhere to established regulatory guidelines to ensure data credibility and regulatory acceptance. The QuEChERS method for this compound analysis has been validated according to international standards, with performance characteristics meeting or exceeding acceptance criteria. [1] [2] Accuracy,-- typically evaluated through recovery studies, falls within the acceptable range of 70-120% for most matrices at relevant fortification levels. [1] [2] [5] Precision, expressed as relative standard deviation (RSD), generally remains below 20% for within-laboratory repeatability studies, demonstrating adequate method robustness for routine analysis. [1] [2]

For analytical linearity, the correlation coefficient (R²) of calibration curves typically exceeds 0.999 when using matrix-matched standards, ensuring reliable quantification across the working range. [1] [6] The matrix effect, which can significantly impact accurate quantification in mass spectrometric analysis, has been reported at +8.1% for eggplant extracts, indicating minimal suppression or enhancement effects when proper sample preparation techniques are employed. [2] These validation parameters collectively demonstrate that the QuEChERS method is fit-for-purpose for monitoring this compound residues in various agricultural commodities to ensure compliance with food safety regulations.

Table 2: this compound Residue Dynamics in Different Crops

Crop Application Rate Initial Residue (mg/kg) Half-life (days) Residue at PHI (mg/kg) Citation
Spinach Recommended dose Not specified 50-54 (soil) 0.003 (55 DAT) [1]
Spinach Double dose Not specified 50-54 (soil) 0.008 (55 DAT) [1]
Eggplant Field application 0.045 4.9 0.006 (14 DAT) [2]

Detailed Experimental Protocols

Standard QuEChERS Protocol for Leafy Vegetables (e.g., Spinach)

The extraction of this compound residues from leafy vegetables such as spinach requires careful attention to matrix complexities, including high chlorophyll and water content. Begin by homogenizing a representative spinach sample using a food processor or blender. Pre-cool the sample at -20°C for 24 hours before homogenization with dry ice to facilitate the grinding process and maintain analyte stability. [1] Accurately weigh 10.0 g of the homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile (ACN) containing 1% acetic acid to the sample, followed by the addition of a buffered extraction salt mixture typically containing 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. [1] [3]

Immediately seal the tube and shake vigorously for 1 minute to ensure proper solvent interaction with the sample matrix. Subsequently, mechanically shake the mixture at 200 rpm for 1 hour to facilitate exhaustive extraction of this compound residues. [1] Following the shaking step, subject the sample to sonication for 15 minutes to enhance extraction efficiency, particularly for the non-systemic fungicide this compound which may be present in surface residues. [1] Centrifuge the mixture at 3000-4000 × g for 10 minutes at 4°C to achieve phase separation. Transfer an aliquot (typically 1 mL) of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg C18, and 25 mg primary secondary amine (PSA) for clean-up. [1] Vortex the d-SPE tube for 30 seconds, centrifuge briefly, and filter the purified extract through a 0.20 μm syringe filter prior to instrumental analysis. [1]

Modified QuEChERS Protocol for Fruits and Vegetables with High Pigment Content (e.g., Eggplant)

For pigment-rich matrices like eggplant, additional clean-up steps are necessary to remove interfering compounds that could affect analytical performance. Weigh 10.0 g of homogenized eggplant sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and the appropriate buffering salts as described in the standard protocol. [2] After extraction and initial phase separation, transfer 1 mL of the acetonitrile extract to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg graphitized carbon black (GCB). [2] The GCB effectively traps chlorophyll and other pigment interferences that are common in eggplant peel and other deeply pigmented commodities. Vortex the mixture vigorously for 60 seconds to ensure proper interaction between the sorbents and matrix components.

Following the clean-up step, centrifuge the d-SPE tube at high speed (≥3000 × g) for 5 minutes to sediment the sorbents. Carefully collect the supernatant and concentrate if necessary under a gentle stream of nitrogen at room temperature. Reconstitute the sample in an appropriate volume of initial mobile phase compatible with the chromatographic system. [2] For this compound analysis, particularly when employing LC-MS/MS, slight acidification of the final extract with 0.1% formic acid can improve analyte stability and chromatographic performance. [2] This modified protocol has demonstrated excellent recovery rates of 102.6-106.1% for this compound in eggplant with RSD values between 2.3-6.4%, confirming its suitability for accurate residue analysis. [2]

QuEChERS Protocol for Cereal Grains (e.g., Rice)

The analysis of this compound in cereal grains such as rice requires modifications to address the low moisture content and starchy matrix. Begin by finely grinding the rice sample to a powder using a laboratory mill. Weigh 5.0 g of the ground sample into a 50-mL centrifuge tube. Add 10 mL of water:acetonitrile (1:2, v/v) mixture to hydrate the matrix and facilitate pesticide extraction. [5] Allow the sample to hydrate for 15 minutes with occasional shaking. Add the buffered extraction salts as described in section 3.1, then shake vigorously for 1 minute followed by mechanical shaking for 30 minutes. Due to the starchy nature of cereals, viscosity reduction through heating at 40-50°C during extraction may be necessary to improve extraction efficiency.

After centrifugation, transfer 1 mL of the acetonitrile layer to a d-SPE tube containing PSA and magnesium sulfate for clean-up. [5] The PSA sorbent effectively removes fatty acids and sugars, while magnesium sulfate eliminates residual water. For rice samples, which typically contain lower pigment content compared to leafy vegetables, GCB may be omitted from the clean-up step. Following d-SPE clean-up, concentrate the extract to near dryness under a gentle nitrogen stream and reconstitute in 1 mL of acetonitrile or initial mobile phase. [5] Filter through a 0.20 μm membrane filter prior to analysis. This method has demonstrated an LOQ of 0.01 mg/kg for this compound in rice with recovery rates of 75.25-93.58%, meeting acceptable criteria for residue analysis. [5]

Instrumental Analysis Conditions

LC-MS/MS Analysis Conditions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this compound analysis due to its high sensitivity and selectivity. For chromatographic separation, utilize a reverse-phase C18 column (e.g., Phenomenex Kinetex PS C18, 2.6 μm, 3.0 × 100 mm or equivalent) maintained at 40°C. [2] Employ a binary mobile phase system consisting of (A) water containing 0.1% formic acid and (B) methanol or acetonitrile containing 0.1% formic acid. [1] [2] Apply a gradient elution program as follows: initial 60% B, decreasing to 20% B at 0.2-0.5 min, further decreasing to 2% B at 0.5-5 min, maintaining 2% B until 8 min, returning to 60% B at 8.5 min, and holding until 12.5 min for column re-equilibration. [2] The flow rate should be maintained at 0.2 mL/min with an injection volume of 2-5 μL. [2]

For mass spectrometric detection, operate the instrument in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. [2] Key MS parameters include: nebulizing gas flow at 3 L/min, drying gas flow at 15 L/min, desolvation line temperature at 250°C, and heat block temperature at 400°C. [2] Monitor specific precursor-to-product ion transitions for this compound, typically including the quantitative transition m/z 347.1→137.1 and confirmatory transitions such as m/z 347.1→125.1. [1] Optimize collision energies for each transition to maximize sensitivity. The retention time for this compound under these conditions is typically between 8-10 minutes, providing sufficient separation from matrix interferences. [1] [2]

GC-MS/MS Analysis Conditions

While LC-MS/MS is generally preferred for this compound analysis, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) represents a viable alternative, particularly for laboratories without access to LC-MS/MS systems. For GC-MS/MS analysis, employ a non-polar or mid-polar capillary column such as a 30 m × 0.25 mm i.d. × 0.25 μm film thickness DB-5MS or equivalent. [5] Use helium as the carrier gas at a constant flow rate of 1.0 mL/min. Implement a temperature program starting at 60°C (held for 1 min), ramping to 180°C at 20°C/min, then to 280°C at 10°C/min (held for 10 min), resulting in a total run time of approximately 30 minutes. [5]

For mass spectrometric detection, operate in electron impact ionization (EI) mode at 70 eV with the ion source temperature maintained at 230°C. [5] Utilize multiple reaction monitoring (MRM) mode with specific precursor and product ions for this compound to achieve selective detection. The transfer line temperature should be set at 280°C. Despite the thermal stability concerns for some pesticides, this compound has been successfully analyzed using GC-MS/MS with acceptable performance characteristics, achieving an LOQ of 0.01 mg/kg in rice samples. [5] However, LC-MS/MS generally offers superior performance for this compound analysis due to its compatibility with the compound's thermal characteristics and ionization efficiency.

Workflow Visualization

The following workflow diagram illustrates the complete QuEChERS procedure for this compound residue analysis, incorporating matrix-specific modifications:

G Start Start Sample Preparation Homogenize Homogenize Sample with Dry Ice Start->Homogenize Weigh Weigh 10.0 g Sample Homogenize->Weigh MatrixType Select Matrix Type Weigh->MatrixType Hydration Hydration Step (For Dry Samples Only) Extract Add 10 mL Acetonitrile + Buffer Salts (MgSO₄, NaCl, Citrate) Hydration->Extract Shake Shake 1 min + Sonicate 15 min Extract->Shake Centrifuge1 Centrifuge at 3000×g for 10 min Shake->Centrifuge1 Aliquot Collect 1 mL Supernatant Centrifuge1->Aliquot DSPE_Standard d-SPE Clean-up: 150 mg MgSO₄ 25 mg PSA 25 mg C18 Aliquot->DSPE_Standard Leafy Vegetables DSPE_Pigmented d-SPE Clean-up: 150 mg MgSO₄ 25 mg PSA 7.5 mg GCB Aliquot->DSPE_Pigmented Pigmented Samples DSPE_Cereals d-SPE Clean-up: PSA + MgSO₄ (No GCB) Aliquot->DSPE_Cereals Cereal Grains Centrifuge2 Centrifuge d-SPE Tube DSPE_Standard->Centrifuge2 DSPE_Pigmented->Centrifuge2 DSPE_Cereals->Centrifuge2 Filter Filter through 0.20 μm Syringe Filter Centrifuge2->Filter Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Filter->Analysis End Data Analysis and Reporting Analysis->End Leafy Leafy Vegetables MatrixType->Leafy Pigmented Pigmented Vegetables/Fruits MatrixType->Pigmented Cereals Cereal Grains MatrixType->Cereals Leafy->Extract Pigmented->Extract Cereals->Hydration

Figure 1: Comprehensive QuEChERS Workflow for this compound Residue Analysis in Different Matrices

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Recovery Rates for this compound: If recovery rates fall below acceptable levels (typically <70%), consider increasing the sonication time during extraction to 15-20 minutes, as studies have shown this significantly improves this compound extraction efficiency. [1] Additionally, verify the pH of the extraction medium, as this compound stability may be compromised under extreme pH conditions. The use of citrate-buffered salts maintaining pH at approximately 5.0-5.5 provides optimal stability for this compound during extraction. [3]

  • Matrix Effects in LC-MS/MS Analysis: Significant matrix suppression or enhancement can affect quantification accuracy. To address this, employ matrix-matched calibration standards prepared in blank matrix extracts to compensate for these effects. [1] [2] The use of effective clean-up with appropriate d-SPE sorbents can substantially reduce matrix effects. For pigmented matrices, include 7.5 mg GCB in the d-SPE clean-up to remove chlorophyll and other pigments. [2]

  • Degradation of this compound During Analysis: this compound may degrade in final extracts under certain conditions. To enhance stability, acidify the final extract with 0.1% formic acid after the clean-up step, particularly when PSA is used, as the basic nature of PSA can promote degradation of certain compounds. [3] Store extracts at -20°C and analyze within 24-48 hours of preparation to minimize degradation.

Analytical Quality Control

Implement a comprehensive quality control protocol during this compound analysis to ensure data reliability. Include procedural blanks, replicate samples, and spiked recovery samples (at least one per batch of 20 samples) at a concentration level relevant to the MRL (typically 0.01-0.05 mg/kg). [1] [2] Acceptable recovery ranges for this compound should be 70-120% with RSD values <20%. [1] [2] [5] Utilize internal standards where available, preferably isotope-labeled this compound if commercially obtainable, to improve quantification accuracy. For routine monitoring, include quality control samples in each analytical batch to verify method performance over time.

Conclusion

The QuEChERS extraction method provides a robust, efficient, and reliable approach for the determination of this compound residues in various agricultural matrices. Through appropriate method optimization and validation, as detailed in these application notes, laboratories can implement this methodology to monitor this compound compliance with regulatory limits such as the EU MRL of 0.02 mg/kg in eggplant and other crops. [2] The flexibility of the QuEChERS approach allows for matrix-specific modifications while maintaining analytical integrity, making it suitable for routine monitoring programs and research applications. The comprehensive protocols and troubleshooting guidance provided in this document will assist researchers and analytical chemists in implementing reliable this compound residue analysis, thereby contributing to enhanced food safety and regulatory compliance.

References

HPLC MS/MS analysis of pencycuron in spinach

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Pencycuron in Spinach

The following method has been adapted from a study that used HPLC-MS/MS to quantify this compound residues in spinach and soil [1].

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for sample preparation.

  • Homogenization: Pre-cool spinach samples at -20°C for 24 hours, then homogenize with dry ice [1].
  • Extraction:
    • Weigh 10.0 g of homogenized spinach into a centrifuge tube.
    • Add 10 mL of acetonitrile (ACN) and a QuEChERS extraction kit (containing 4.0 g MgSO₄, 1.0 g NaCl, 0.5 g Na₂citrate, and 1.0 g Na₃citrate) [1].
    • Vortex the mixture, then shake at 200 rpm for 1 hour.
    • Perform a sonication step for 15 minutes to improve the extraction efficiency of this compound [1].
    • Centrifuge at 3000 g for 10 minutes at 4°C [1].
  • Clean-up:
    • Transfer 1 mL of the supernatant to a dispersive-SPE (d-SPE) tube (containing 150 mg MgSO₄, 25 mg C18, and 25 mg Primary Secondary Amine (PSA)) [1].
    • Centrifuge and filter the purified extract through a 0.20 μm syringe filter [1].
HPLC-MS/MS Instrumental Analysis

The analysis was performed using a Liquid Chromatography-Tandem Mass Spectrometer [1].

  • Chromatography:
    • Column: Not specified in the provided source, but a C18 column is typical for such analyses.
    • Mobile Phase: Acetonitrile and water, both containing 0.1% formic acid, are commonly used for good chromatographic separation and ionization [2].
    • Flow Rate & Injection Volume: Standard values for HPLC-MS/MS are 0.2 mL/min and 2-5 μL, respectively [2].
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI) in positive mode ([M+NH₄]⁺ adduct reported) [1].
    • Detection: Multiple Reaction Monitoring (MRM) mode.
Method Validation

The analytical method was validated according to standard guidelines, with results meeting acceptance criteria [1].

  • Linearity: The matrix-matched calibration curves showed excellent linearity (R² > 0.999) in the range of 0.002–0.100 mg/L for spinach [1].
  • Limit of Quantification (LOQ): 0.002 mg/kg for spinach [1].
  • Recovery and Precision: Recoveries for this compound in spinach were 94.0–96.9% at fortification levels of 0.01 and 0.1 mg/kg, with coefficients of variation (CV) within an acceptable range [1].

This compound Residue Data in Spinach and Soil

The table below summarizes key findings from the study on residue dissipation and bioconcentration [1].

Parameter Greenhouse Soil Spinach (48 DAT) Spinach (55 DAT)
Application Dose (Recommended) 0.1 kg a.i./1000 m² 0.006 mg/kg 0.003 mg/kg
Application Dose (Double) 0.2 kg a.i./1000 m² 0.025 mg/kg 0.008 mg/kg
DT₅₀ (Half-life) 50 - 54 days - -
Bioconcentration Factor (BCF) - 0.003 - 0.008 0.001 - 0.002

DAT: Days After Treatment; a.i.: active ingredient; DT₅₀: Time for 50% dissipation.

Experimental Workflow and Residue Dynamics

The following diagrams, created using Graphviz, outline the experimental workflow and the logical relationship of residue dynamics.

G Spinach Analysis Workflow start Start: Sample Collection homog Homogenize with Dry Ice start->homog extract QuEChERS Extraction homog->extract sonic Sonication (15 min) extract->sonic cent1 Centrifugation sonic->cent1 clean d-SPE Clean-up cent1->clean cent2 Centrifugation & Filtration clean->cent2 hplc HPLC-MS/MS Analysis cent2->hplc data Data Analysis hplc->data

This workflow summarizes the key sample preparation and analysis steps. The QuEChERS extraction includes a sonication step to improve this compound recovery [1].

H This compound Residue Dynamics A Application to Soil B Dissipation in Soil (Half-life: 50-54 days) A->B C Uptake by Spinach B->C D Residue in Spinach (Decreases over time) C->D E Crop Growth Dilution (1.5-1.8x weight increase) E->D

This diagram illustrates the fate of this compound after application. Residues in spinach decrease over time due to both pesticide dissipation in soil and dilution from crop growth [1].

Key Considerations for Analysis

  • Matrix Effects: The use of matrix-matched calibration standards is crucial for accurate quantification, as it compensates for signal suppression or enhancement caused by the spinach matrix [1].
  • Crop Growth Dilution: The study identified that the growth of the spinach plant itself (a 1.5–1.8 times increase in fresh weight over 7 days) is a major factor leading to lower residue concentrations at later harvest dates. This should be considered when modeling residue behavior [1].
  • Regulatory Context: this compound can break down to form aniline, a compound of toxicological concern [3]. Be aware that future regulatory methods may require monitoring for this metabolite.

References

Protocol for Determining Pencycuron Bioconcentration Factor (BCF) in Crops

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The bioconcentration factor (BCF) is a critical parameter for estimating the potential to transfer from soil into cultivated crops. For non-systemic fungicides like pencycuron (a phenylurea fungicide used to control diseases caused by Rhizoctonia solani), understanding this soil-crop pathway is essential for consumer safety and establishing realistic maximum residue limits (MRLs) [1] [2]. This protocol outlines a standardized method for estimating the BCF of this compound in leafy vegetables, using spinach as a model crop, based on current analytical methodologies and field experimentation practices [1].

Experimental Design and Calculations

Core Calculation Formula

The BCF is calculated using the ratio of the residue concentration found in the harvested crop to the initial residue concentration applied to the soil. The formula is defined as:

\( {\text{BCF }} = \frac{\left( {{\text{Harvested crop residue }}\left( {{\text{mg/kg}}_{{\text{fw}}} } \right)} \right)}{\left( {{\text{Initial soil residue }}\left( {{\text{mg/kg}}} \right)} \right)} \) [1]

Where:

  • Harvested crop residue (mg/kg fw): The concentration of this compound in the fresh weight of the crop at harvest.
  • Initial soil residue (mg/kg): The concentration of this compound in the soil immediately after application.
Key Experimental Parameters

The following parameters should be considered when designing the field experiment:

  • Dose Levels: The study should include at least two treatment levels: the recommended dose and a double dose. This allows for the assessment of BCF across different potential use scenarios [1].
  • Replication: Each treatment must be performed with a minimum of three independent replicates to ensure statistical reliability [1].
  • Cultivation Environment: The study should be conducted under a greenhouse environment to minimize the influence of external dissipation factors like rainfall and UV sunlight, thereby focusing on soil and plant-mediated processes [1].
  • Sampling Time Points: Spinach should be harvested at multiple time points. Research indicates that 48 and 55 days after treatment (DAT) are suitable intervals, covering a period where significant crop growth and residue dissipation occur [1].

Materials and Reagents

  • Analytical Standard: this compound (purity ≥ 99.7%) [1].
  • Formulation: 20% Suspension Concentrate (SC) of this compound, or equivalent commercial product [1].
  • Solvents: HPLC-grade acetonitrile, water [1].
  • Buffers and Salts: Ammonium formate, formic acid [1].
  • QuEChERS Kits: Extraction kits (containing MgSO₄, NaCl, Na₂Citrate, Na₃Citrate) and d-SPE cleanup kits (containing MgSO₄, C18, and Primary Secondary Amine - PSA) [1].

Step-by-Step Experimental Protocol

Soil Treatment and Crop Cultivation
  • Plot Design: Establish test plots with dimensions of 2.0 m x 5.5 m, with three replicates for each treatment dose [1].
  • This compound Application: Dilute the 20% SC this compound formulation with water (e.g., 1000-2000 times) and apply it to the soil at a rate of 11 L per plot. This corresponds to 0.1 kg active ingredient (a.i.) per 1000 m² for the recommended dose and 0.2 kg a.i. per 1000 m² for the double dose [1].
  • Cultivation: Cultivate spinach (Spinacia oleracea) following standard local agricultural practices for irrigation and management within the greenhouse [1].
  • Sampling:
    • Soil: Collect soil samples immediately after application to determine the initial concentration (C₀). Air-dry samples in a fume hood for four days prior to analysis [1].
    • Crop: Harvest spinach plants at predetermined intervals (e.g., 48 and 55 DAT). The sample should consist of at least 20 plants, with a total fresh weight exceeding 1.0 kg. Immediately freeze samples at -20°C, homogenize with dry ice, and store at -20°C until analysis [1].
Residue Analysis using QuEChERS and LC-MS/MS

The analytical workflow for quantifying this compound residues in soil and spinach samples is as follows:

G cluster_soil Soil Sample (5.0 g) cluster_spinach Spinach Sample (10.0 g) SamplePrep Sample Preparation Extraction QuEChERS Extraction SamplePrep->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data & Quantification Analysis->Data SoilSwelling Swelling with 5 mL water Extraction_Soil SoilSwelling->Extraction_Soil Extraction_Soil->Extraction SpinachHomogenized Homogenized with dry ice Extraction_Spinach SpinachHomogenized->Extraction_Spinach Extraction_Spinach->Extraction

Figure 1. Workflow for this compound Residue Analysis in Soil and Spinach.

Detailed Steps:

  • Weighing: Precisely weigh 10.0 g of homogenized frozen spinach or 5.0 g of dried soil into a centrifuge tube [1].
  • Extraction: For soil samples, first add 5 mL of water and allow to swell for 15 minutes. Then, for both matrices, add 10 mL of acetonitrile and the QuEChERS extraction salts. Vortex and shake vigorously at 200 rpm for 1 hour, followed by sonication for 15 minutes to enhance extraction efficiency. Centrifuge at 3000 g for 10 minutes at 4°C [1].
  • Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube. Vortex, centrifuge, and filter the purified extract through a 0.20 μm syringe filter [1].
  • Instrumental Analysis: Analyze the filtrate using LC-MS/MS. The specific instrument conditions (e.g., column, mobile phase, MS transitions) should be optimized as reported in the literature [1].
Method Validation

The analytical method must be validated to ensure reliability, with the following performance criteria [1]:

  • Linearity: Matrix-matched calibration curves should have a coefficient of determination (R²) > 0.999.
  • Limit of Quantification (LOQ): The method LOQ should be sufficiently low, typically 0.002 mg/kg for spinach and 0.004 mg/kg for soil.
  • Recovery and Precision: Recovery rates should fall within an acceptable range (e.g., 70-120%) with a Coefficient of Variation (CV) typically below 15%.

Data Analysis and Interpretation

Data and Results

The quantitative data obtained from a study following this protocol can be summarized as shown below.

Table 1: Example this compound Residues and Calculated BCF in Spinach (Greenhouse Study) [1]

| Treatment Dose | Residue in Spinach (mg/kg fw) | Initial Soil Residue (mg/kg) | Bioconcentration Factor (BCF) | | :--- | :--- | :--- | :--- | | | 48 DAT | 55 DAT | 48 DAT | 55 DAT | | Recommended | 0.006 | 0.003 | Not Reported | 0.003 - 0.008* | 0.001 - 0.002* | | Double | 0.025 | 0.008 | Not Reported | 0.003 - 0.008* | 0.001 - 0.002* | Note: The original study calculated BCF ranges based on the initial soil residue and the crop residues at two harvest dates. DAT = Days After Treatment.

Table 2: Key Dissipation and Growth Parameters [1]

Parameter Value Note
DT₅₀ in Greenhouse Soil 50 - 54 days Time for 50% dissipation, estimated using a single exponential model.
Spinach Growth Factor 1.5 - 1.8 times Increase in fresh weight between 48 and 55 DAT. A key factor reducing residue concentration.
Interpreting Results and Key Considerations
  • Low BCF Values: The calculated BCF values for this compound in spinach are very low (e.g., 0.001-0.008), indicating limited translocation from soil into the spinach plant. This is consistent with its classification as a non-systemic fungicide with protective action [1] [2].
  • Impact of Crop Growth: The observed decrease in BCF and residue concentration over time is not solely due to chemical dissipation. The significant growth of the spinach (1.5-1.8 times increase in biomass) dilutes the residue, which is a major factor must be accounted for in the overall assessment [1].
  • Soil Dissipation Kinetics: The dissipation of this compound in soil follows a single-exponential decay model. The \(DT_{50}\) (50% dissipation time) is calculated from the rate constant \(k\) using the equation: \(DT50 = ln 2/k\). In greenhouse conditions, this process is slower due to the lack of rainfall and UV light [1].

Troubleshooting and Best Practices

  • Low Recovery during Extraction: Ensure the sonication step is included post-shaking to improve the extraction efficiency of this compound from complex matrices like soil [1].
  • Matrix Effects in LC-MS/MS: Always use matrix-matched calibration standards to compensate for signal suppression or enhancement, ensuring accurate quantification [1].
  • Representative Soil Sampling: Given the potential heterogeneity of pesticide distribution in soil, ensure a sufficient number of sub-samples are collected and combined to form a representative composite sample for analysis.

References

pencycuron soil application methods for Rhizoctonia control

Author: Smolecule Technical Support Team. Date: February 2026

Pencycuron Properties and Application

This compound is a non-systemic fungicide of the phenylurea class used to control diseases caused by Rhizoctonia solani, such as sheath blight, stem canker, and damping-off [1] [2]. It is considered a protective fungicide that primarily inhibits the saprotrophic spread of the fungus in the soil, preventing it from reaching host plants [2].

  • Mode of Action: this compound inhibits fungal cell division by disrupting β-tubulin assembly, which impedes the growth of fungal mycelia [3]. It mainly inhibits the saprotrophic spread of R. solani through the soil [2].
  • Formulations and Application: Common formulations include 25% Suspension Concentrate (SC) and granular forms (GR) [1] [3]. For soil application in greenhouse conditions, the recommended dose is 0.1 kg active ingredient (a.i.) per 1000 m², with a double dose (0.2 kg a.i. per 1000 m²) sometimes used for extended efficacy [1].

Residue and Environmental Dynamics

Understanding the dissipation of this compound in soil and its potential to be taken up by crops is crucial for food safety and environmental health.

Crop/ Condition Initial Soil Dose (kg a.i./1000 m²) DT50 in Soil (Days) Residue in Crop (mg kg⁻¹) Bioconcentration Factor (BCF)
Spinach (Greenhouse) 0.1 50 - 54 0.006 (at 48 DAT) 0.003 - 0.008 (at 48 DAT)
0.2 50 - 54 0.025 (at 48 DAT) 0.001 - 0.002 (at 55 DAT)
Eggplant (Greenhouse) n/a 4.9 (in fruit) 0.045 (at 0 DAT) n/a

DAT: Days After Treatment; BCF: Harvested crop residue (mg/kg fresh weight) ÷ Initial soil residue (mg/kg); n/a: Data not available in search results.

The data shows that this compound is persistent in greenhouse soil, but residues in spinach are low and decrease over time, further diluted by plant growth [1]. In eggplant fruits, residues dissipate rapidly [3].

Site-Specific Application Protocol

Site-specific application spatially localizes the fungicide to create a "shield" that blocks the pathogen's spread, significantly reducing the amount of chemical used [2].

  • Principle: This method leverages the understanding that soil-borne disease epidemics have a threshold for spread. Creating a barrier of treated soil can prevent the pathogen from percolating through the entire crop population [2].
  • Experimental Evidence: A study testing a narrow strip of soil (12.5 mm wide) sprayed with Monceren L placed between an infected host and a healthy bait plant showed that this localized application significantly decreased local transmission of R. solani [2].
Workflow for Site-Specific Application

The following diagram outlines the experimental workflow for developing and validating a site-specific application strategy.

Start Start: Identify Disease Patch A Map Pathogen Spread Dynamics Start->A  Field Scouting B Design Protective Fungicide Barrier A->B  Epidemiological  Modeling C Apply this compound to Target Strip B->C  Precision Agriculture  Tools D Evaluate Shield Effect on Transmission C->D  Placement Experiment End Assess Efficacy & Refine Strategy D->End  Statistical Analysis

Detailed Experimental Methodology

The protocols below are adapted from recent research on this compound residue analysis and site-specific efficacy testing [1] [2].

Sample Preparation and Analysis

  • Extraction: Use the QuEChERS method. For spinach, homogenize 10.0 g of sample with 10 mL acetonitrile in a extraction kit containing 4.0 g MgSO₄, 1.0 g NaCl, 0.5 g Na₂citrate, and 1.0 g Na₃citrate [1].
  • Clean-up: Take 1 mL of the supernatant and purify it using a d-SPE kit containing 150 mg MgSO₄, 25 mg C18, and 25 mg Primary Secondary Amine (PSA) [1].
  • Instrumentation: Analyze using LC-MS/MS with a C18 column. The mobile phase is water and methanol, both with 0.1% formic acid, using a gradient elution [3].

Site-Specific "Shield Effect" Bioassay

  • Pathogen Inoculum: Use a 3 mm diameter mycelial disc of R. solani (e.g., anastomosis group AG4) cultured on malt-agar medium [2].
  • Experimental Setup: In controlled climate chambers, place the inoculum disc in the soil. Create a narrow strip (e.g., 12.5 mm wide) of fungicide-treated soil between the inoculum and a susceptible bait plant (e.g., radish).
  • Treatment Application: Apply the fungicide (e.g., Monceren L) precisely to the soil strip according to the recommended dose.
  • Assessment: Monitor the saprotrophic spread of the fungus and the infection of the bait plant over time to quantify the reduction in transmission [2].

Management and Integrated Strategies

Effective control of Rhizoctonia involves integrating chemical and cultural practices.

  • Cultural Controls: Implement good sanitation to prevent the introduction and spread of the pathogen [4]. Manage environmental stress factors, as Rhizoctonia tends to be more prevalent on stressed plants [4] [5].
  • Chemical Control Considerations: this compound is specific to Rhizoctonia and will not control other pathogens like Pythium or Phytophthora [5]. Always confirm the target pathogen through laboratory diagnosis for a sound management strategy [5].

References

Application Notes and Protocols: Pencycuron Dissipation Kinetics in Greenhouse Soil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a non-systemic protective fungicide of the phenylurea class, widely used for controlling soil-borne diseases such as sheath blight (Rhizoctonia solani) and Sclerotinia rot in various crops [1] [2]. Understanding its dissipation kinetics in greenhouse soil is essential for environmental risk assessment and crop safety evaluation, particularly for leafy vegetables like spinach where soil residues can lead to bioconcentration [1].

These application notes provide detailed methodologies for monitoring this compound residues, analyzing dissipation kinetics, and calculating bioconcentration factors (BCF) in greenhouse environments, based on current research findings and validated analytical techniques.

Key Experimental Findings

This compound Dissipation in Greenhouse Soil

Recent studies on this compound dissipation in greenhouse soils under protected conditions reveal significantly longer persistence compared to open-field environments:

Table 1: this compound Dissipation Parameters in Greenhouse Soil (Spinach Cultivation)

Application Rate Initial Soil Residue (mg/kg) DT₅₀ (days) Dissipation Kinetics Reference
Recommended dose 0.81 50 Single first-order [1]
Double dose 1.71 54 Single first-order [1]

The 50-54 day half-life observed in greenhouse conditions is substantially longer than the 23-38 days reported in open-field conditions [1], highlighting the reduced dissipation potential in protected environments where rainfall and UV exposure are minimized.

Comparative Dissipation in Different Environments

Table 2: this compound Dissipation Under Various Environmental Conditions

Environmental Condition DT₅₀ Range (days) Key Factors Influencing Dissipation Reference
Greenhouse soil 50-54 Biological decomposition, minimal rainfall/UV [1]
Open field 23-38 Rainfall, temperature, sunlight, humidity [1]
Laboratory conditions 7-95 Soil type, moisture, temperature, organic matter [1] [3]
Rice plants 1.57-2.77 Photodegradation, plant metabolism [2]
Bioconcentration in Spinach

Table 3: this compound Bioconcentration Factors (BCF) in Spinach from Greenhouse Soil

Application Rate Days After Treatment Spinach Residue (mg/kg) BCF Value Reference
Recommended dose 48 0.006 0.003 [1]
Double dose 48 0.025 0.008 [1]
Recommended dose 55 0.003 0.001 [1]
Double dose 55 0.008 0.002 [1]

The decreasing BCF values over time reflect both chemical dissipation and crop growth dilution, with spinach biomass increasing 1.5-1.8 times during the seven-day additional cultivation period [1].

Experimental Protocols

Greenhouse Soil Experiment Setup

G Experimental Design Experimental Design Plot Setup Plot Setup Experimental Design->Plot Setup Treatment Application Treatment Application Plot Setup->Treatment Application Plot size: 2.0 × 5.5 m Plot size: 2.0 × 5.5 m Plot Setup->Plot size: 2.0 × 5.5 m Three replications Three replications Plot Setup->Three replications Randomized complete block design Randomized complete block design Plot Setup->Randomized complete block design Sample Collection Sample Collection Treatment Application->Sample Collection This compound 20% SC This compound 20% SC Treatment Application->this compound 20% SC Dilution: 1000-2000× with tap water Dilution: 1000-2000× with tap water Treatment Application->Dilution: 1000-2000× with tap water Application volume: 11 L/plot Application volume: 11 L/plot Treatment Application->Application volume: 11 L/plot Residue Analysis Residue Analysis Sample Collection->Residue Analysis Soil: multiple time points Soil: multiple time points Sample Collection->Soil: multiple time points Spinach: 48 & 55 DAT Spinach: 48 & 55 DAT Sample Collection->Spinach: 48 & 55 DAT Storage: -20°C until analysis Storage: -20°C until analysis Sample Collection->Storage: -20°C until analysis Data Processing Data Processing Residue Analysis->Data Processing QuEChERS extraction QuEChERS extraction Residue Analysis->QuEChERS extraction LC-MS/MS detection LC-MS/MS detection Residue Analysis->LC-MS/MS detection Dissipation kinetics Dissipation kinetics Data Processing->Dissipation kinetics DT50 calculation DT50 calculation Data Processing->DT50 calculation BCF determination BCF determination Data Processing->BCF determination

Experimental Workflow for this compound Dissipation Studies

3.1.1. Plot Design and Management
  • Plot size: 2.0 × 5.5 m with three replications per treatment [1]
  • Crop: Spinach (Spinacia oleracea) cultivated under greenhouse conditions [1]
  • Experimental design: Randomized complete block design [2]
  • Cultivation period: February to May (typical spinach growing season) [1]
  • Irrigation: According to local farming practices [1]
3.1.2. This compound Application
  • Formulation: 20% Suspension Concentrate (SC) [1]
  • Application rates:
    • Recommended dose: 0.1 kg a.i. 1000 m⁻²
    • Double dose: 0.2 kg a.i. 1000 m⁻²
  • Application method: Diluted with tap water (1000-2000 times) and applied to soil at 11 L per plot [1]
  • Application timing: Applied according to label recommendations for target diseases
Sample Collection and Preparation
3.2.1. Soil Sampling
  • Sampling times: Multiple time points after application (e.g., 0, 7, 14, 21, 28, 35, 42, 48, 55 days) [1]
  • Sampling depth: 0-15 cm surface soil
  • Sample processing: Air-dried under fume hood for four days, homogenized, and sieved [1]
  • Storage: Store at -20°C until analysis [1]
3.2.2. Plant Sampling
  • Harvest times: 48 and 55 days after treatment (DAT) [1]
  • Sample size: >20 plants, total weight >1.0 kg [1]
  • Processing: Pre-cooled at -20°C for 24 h, homogenized with dry ice [1]
  • Storage: Maintain at -20°C until analysis [1]
Residue Analysis Method
3.3.1. Extraction Procedure (QuEChERS Method)

G Sample Preparation Sample Preparation Weighing Weighing Sample Preparation->Weighing Extraction Extraction Weighing->Extraction 10.0 g crop sample 10.0 g crop sample Weighing->10.0 g crop sample 5.0 g soil + 5 mL water 5.0 g soil + 5 mL water Weighing->5.0 g soil + 5 mL water Partitioning Partitioning Extraction->Partitioning Add 10 mL ACN Add 10 mL ACN Extraction->Add 10 mL ACN QuEChERS kit: 4g MgSO₄, 1g NaCl QuEChERS kit: 4g MgSO₄, 1g NaCl Extraction->QuEChERS kit: 4g MgSO₄, 1g NaCl 0.5g Na₂citrate, 1.0g Na₃citrate 0.5g Na₂citrate, 1.0g Na₃citrate Extraction->0.5g Na₂citrate, 1.0g Na₃citrate Vortex + shake 200 rpm/1 h Vortex + shake 200 rpm/1 h Extraction->Vortex + shake 200 rpm/1 h Sonication 15 min Sonication 15 min Extraction->Sonication 15 min Centrifuge 3000g/10 min/4°C Centrifuge 3000g/10 min/4°C Extraction->Centrifuge 3000g/10 min/4°C Cleanup Cleanup Partitioning->Cleanup Analysis Analysis Cleanup->Analysis d-SPE: 150 mg MgSO₄ d-SPE: 150 mg MgSO₄ Cleanup->d-SPE: 150 mg MgSO₄ 25 mg C18, 25 mg PSA 25 mg C18, 25 mg PSA Cleanup->25 mg C18, 25 mg PSA Centrifuge & filter 0.20 μm Centrifuge & filter 0.20 μm Cleanup->Centrifuge & filter 0.20 μm LC-MS/MS detection LC-MS/MS detection Analysis->LC-MS/MS detection Matrix-matched calibration Matrix-matched calibration Analysis->Matrix-matched calibration

Analytical Workflow for this compound Residue Analysis

3.3.2. Instrumental Analysis (LC-MS/MS)
  • Instrument: LC-tandem mass spectrometry [1]
  • Column: C18 reversed-phase column [2]
  • Mobile phase: Acetonitrile and water with 0.1% formic acid [1]
  • Ionization: Electrospray ionization (ESI) in positive mode [1]
  • Detection: Multiple Reaction Monitoring (MRM) mode [1]
3.3.3. Method Validation Parameters
  • Linearity: R² > 0.999 for matrix-matched calibration curves [1]
  • LOQ: 0.002 mg kg⁻¹ for spinach, 0.004 mg kg⁻¹ for soil [1]
  • Recovery: 94.0-96.9% for spinach, 72.6-101.0% for soil [1]
  • Precision: CV < 10% for repeatability [1]
Data Analysis Methods
3.4.1. Dissipation Kinetics Calculation

The dissipation kinetics follow first-order reaction patterns:

Equation 1: First-order dissipation kinetics

Where:

  • Ct = residue concentration at time t (mg kg⁻¹)
  • C0 = initial concentration (mg kg⁻¹)
  • k = dissipation rate constant (day⁻¹)
  • t = time after application (days)

Equation 2: Half-life (DT₅₀) calculation

3.4.2. Bioconcentration Factor (BCF) Calculation

Equation 3: BCF determination

3.4.3. Statistical Analysis
  • Use statistical software (e.g., SigmaPlot) for curve fitting [1]
  • Express data as means with coefficients of variation (CV) [1]
  • Apply appropriate transformation if data don't meet normality assumptions

Factors Influencing this compound Dissipation

Environmental and Soil Factors

Table 4: Key Factors Affecting this compound Dissipation in Soil

Factor Impact on Dissipation Mechanism Reference
Soil moisture Faster dissipation at 60% WHC vs. waterlogged conditions Enhanced microbial activity and chemical hydrolysis [3]
Organic amendment Reduced half-life in manure-amended soil Increased microbial population and diversity [3]
Soil type Variable half-lives (7-95 days) across different soils Differences in adsorption capacity and microbial communities [1] [3]
Temperature Accelerated dissipation at higher temperatures Increased microbial activity and chemical reaction rates [4]
UV exposure Significant photodegradation in field conditions Direct photolysis of parent compound [1]
Greenhouse effect Longer persistence (50-54 days) Minimized rainfall leaching and reduced UV exposure [1]

Quality Control Measures

  • Field controls: Include untreated control plots for background residue assessment [2]
  • Laboratory controls: Process blank samples and fortified controls with each batch
  • Matrix effects: Use matrix-matched calibration standards for quantification [1]
  • Recovery assessment: Include replicate fortifications at multiple concentrations [1]
  • Instrument calibration: Verify calibration daily and after every 10-15 samples

Conclusion and Recommendations

Based on current research findings, the following recommendations are provided for researchers and regulatory authorities:

  • Greenhouse-specific assessments: The extended half-life of this compound in greenhouse environments (50-54 days) necessitates separate dissipation studies beyond field data [1].
  • Crop rotation considerations: The persistence beyond 50 days suggests potential carry-over to subsequent crops, requiring appropriate planting intervals.
  • Bioconcentration monitoring: Regular monitoring of leafy vegetables like spinach is recommended due to measurable BCF values (0.001-0.008) [1].
  • Soil-specific guidelines: Development of application guidelines considering soil properties, particularly organic matter content and texture [3].

These protocols provide comprehensive guidance for conducting this compound dissipation studies in greenhouse environments, ensuring reliable data generation for environmental fate assessment and regulatory decision-making.

References

pencycuron residue trials in potatoes and rice

Author: Smolecule Technical Support Team. Date: February 2026

Pencycuron Residue Trials in Potatoes

The following table summarizes the key data from residue trials for this compound in potatoes, based on an application to raise the Maximum Residue Level (MRL) in the European Union [1].

Trial Parameter Details & Results
Applicant Bayer CropScience [1]
Initial MRL 0.1 mg/kg [1]
Proposed MRL 0.2 mg/kg [1]
Residue Definition (Enforcement & Risk Assessment) Parent this compound [1]
Use Pattern Intended use in Northern Europe (NEU) and Southern Europe (SEU) [1]
Critical Residue Dataset NEU trials (more critical data) [1]
Derived MRL Proposal 0.2 mg/kg [1]
Enforcement Method Adequate analytical methods available [1]

Experimental Protocols for Residue Analysis

The general workflow for a residue trial and analysis involves several critical stages, from designing the field trial to quantifying residues in the laboratory. While the EFSA opinion details the overall data requirements [1], a recent 2025 study on this compound in spinach provides a clear, validated methodology for soil and crop analysis that can serve as a reference protocol [2].

Start Start: Field Trial Design A Sample Collection & Preparation Start->A Harvest B Sample Extraction (QuEChERS Method) A->B Homogenize C Extract Cleanup (d-SPE) B->C Centrifuge D Instrumental Analysis (LC-MS/MS) C->D Filter E Data Analysis & Validation D->E Quantify End Reporting & MRL Derivation E->End

Figure 1: General workflow for pesticide residue analysis in crops.

Field Trial Design and Sample Collection
  • Plot Design: Trials should be conducted in accordance with Good Experimental Practice (GEP). Plots are typically designed with replication (e.g., three replications per treatment) [2].
  • Application: The pesticide is applied according to the intended Good Agricultural Practice (GAP). For this compound, this was an in-furrow application on potatoes [1].
  • Sample Collection: Representative samples of the raw agricultural commodity (e.g., potato tubers) are harvested at maturity. For soil studies, samples are collected post-application and dried [2].
Sample Preparation and Extraction (QuEChERS)

This is a standardized and widely used sample preparation method [2] [3].

  • Homogenization: A 10.0 g portion of the homogenized sample is weighed.
  • Extraction: The sample is added to a QuEChERS extraction kit (containing MgSO₄, NaCl, Na₂citrate, Na₃citrate) along with 10 mL of acetonitrile (ACN). The mixture is vortexed, shaken vigorously (e.g., 200 rpm for 1 hour), and sonicated for 15 minutes to improve extraction efficiency [2].
  • Centrifugation: The extract is centrifuged (e.g., 3000 g for 10 min at 4°C) to separate the organic layer [2].
Extract Cleanup (d-SPE)
  • Purification: An aliquot (e.g., 1 mL) of the supernatant is transferred to a dispersive Solid-Phase Extraction (d-SPE) kit (containing MgSO₄, C18, and Primary Secondary Amine - PSA) [2].
  • Centrifugation and Filtration: The purified extract is centrifuged again and filtered through a 0.20 μm syringe filter prior to analysis [2].
Instrumental Analysis and Validation (LC-MS/MS)
  • Analysis: Residues are quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for identifying and measuring this compound [2] [3].
  • Method Validation: The analytical method must be validated to ensure reliability [2].
    • Linearity: Matrix-matched calibration curves should show excellent linearity (R² > 0.999) [2].
    • Recovery: Studies at known fortification levels (e.g., 0.01 and 0.1 mg/kg) should demonstrate satisfactory recovery (e.g., 70-120%) [2].
    • Precision: Results should have a low coefficient of variation (CV) [2].
    • Limit of Quantification (LOQ): The lowest reliably quantified level. For this compound in plant matrices, this can be as low as 0.002 mg/kg [2].

Key Findings and Regulatory Considerations

The EFSA assessment highlighted several critical points that are essential for researchers to understand the broader context of residue studies [1].

MRLApp MRL Application for Potatoes DataGap Data Gap Identified MRLApp->DataGap Metab Uncertainty on Degradation in Processed Products DataGap->Metab Aniline Potential Formation of Toxic Aniline Metab->Aniline RA Incomplete Risk Assessment for Processed Potatoes Aniline->RA Outcome Outcome: MRL Increase Not Proposed RA->Outcome

Figure 2: Logical flow of the EFSA MRL application assessment.

  • Metabolism and Residue Definition: New metabolism studies confirmed that the parent This compound is the major residue in tubers and remains the relevant residue for monitoring. However, the metabolite This compound-PB-amine was identified, and aniline was indicated as a potential degradation product, especially during processing [1].
  • The Processing Issue: Residue trials showed that this compound degrades at temperatures used in food processing (e.g., baking, boiling). Since the identity and quantity of the resulting degradation products (like the toxic compound aniline) were not fully elucidated, EFSA could not define a residue for processed products or establish processing factors [1].
  • Consumer Risk Assessment Outcome: An indicative risk assessment using only parent this compound residues in unprocessed potatoes showed no intake concerns. However, because potatoes are consumed after processing and the risk from degradation products like aniline could not be assessed, EFSA concluded that the data were insufficient and did not propose raising the MRL [1] [4].
  • Toxicological Reference Values:
    • This compound: ADI = 0.2 mg/kg body weight per day. ARfD deemed unnecessary [1].
    • Aniline: No EU ADI or ARfD established. EFSA used a Benchmark Dose Level (BMDL₁₀) of 29-35 mg/kg bw per day from a previous assessment [1].

Research Gaps and Future Directions

  • Rice Residue Data: The available search results did not contain specific residue trial data for rice. Future studies should focus on generating this data for a complete profile.
  • Processing Studies: Further research is critically needed to fully elucidate the identity, magnitude, and toxicity of this compound degradation products formed during the cooking and processing of all relevant crops, including potatoes and rice [1].
  • Comprehensive MRL Review: EFSA noted that a full review of this compound residues, considering all authorized uses on feed crops and their potential carry-over into animal products, should be performed under the ongoing MRL review program [1].

References

analytical method validation for pencycuron in soil

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Pencycuron in Soil

The following protocol is adapted from a recent study on this compound dissipation in greenhouse soil, which used a QuEChERS-based extraction method followed by LC-MS/MS analysis [1].

  • Sample Preparation (QuEChERS Extraction)

    • Weigh 5.0 g of the prepared soil sample into a suitable extraction tube (e.g., a 50 mL centrifuge tube).
    • Add 5 mL of distilled water to the soil and allow it to swell for 15 minutes.
    • Add 10 mL of acetonitrile (ACN) to the tube.
    • Immediately add a QuEChERS extraction salt mixture, typically containing:
      • 4.0 g of Magnesium sulfate (MgSO₄)
      • 1.0 g of Sodium chloride (NaCl)
      • 1.0 g of Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
      • 0.5 g of Disodium hydrogen citrate sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O) [1]
    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent MgSO₄ from forming a solid cake.
    • Shake the tube at 200 rpm for 1 hour, followed by sonication for 15 minutes to improve extraction efficiency.
    • Centrifuge the sample at ≥3000 g for 10 minutes at 4°C to achieve phase separation.
  • Extract Cleanup (d-SPE)

    • Transfer 1 mL of the supernatant (ACN layer) into a d-SPE tube containing:
      • 150 mg of MgSO₄
      • 25 mg of C18
      • 25 mg of Primary Secondary Amine (PSA) [1]
    • Vortex the mixture for 1 minute.
    • Centrifuge the d-SPE tube and filter the purified extract through a 0.20 μm syringe filter prior to LC-MS/MS analysis.
  • LC-MS/MS Instrumental Analysis The table below summarizes the instrumental conditions used for this compound analysis [1]:

    • LC Conditions | Parameter | Specification | | :--- | :--- | | Instrument | LCMS-8040 or equivalent | | Column | C18 (e.g., 2.6 µm, 3 x 100 mm) | | Column Temp. | 40 °C | | Mobile Phase | (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in methanol | | Injection Volume | 2 µL | | Flow Rate | 0.2 mL/min |

    • MS/MS Conditions | Parameter | Specification | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI+) | | Nebulizing Gas | 3 L/min | | Drying Gas | 15 L/min | | DL Temperature | 250 °C | | Heat Block Temperature | 400 °C |

The following workflow diagram illustrates the complete analytical procedure:

start Start Soil Analysis step1 Weigh 5.0 g soil start->step1 step2 Add 5 mL water Swollen for 15 min step1->step2 step3 Add 10 mL acetonitrile Add QuEChERS salts step2->step3 step4 Vortex 1 min Shake 1 hour Sonicate 15 min step3->step4 step5 Centrifuge step4->step5 step6 Collect 1 mL supernatant step5->step6 step7 d-SPE cleanup (MgSO₄, C18, PSA) Vortex & Centrifuge step6->step7 step8 Filter (0.20 μm) step7->step8 step9 LC-MS/MS Analysis step8->step9 end Data Acquisition step9->end

Method Validation Data

The analytical method was validated for parameters including linearity, accuracy, precision, and sensitivity. Key performance data are summarized below [1]:

Validation Parameter Results for Soil
Linearity (R²) > 0.999
Calibration Range 0.002 – 0.250 mg L⁻¹
Limit of Quantification (LOQ) 0.004 mg kg⁻¹
Recovery (%) (at 0.010 mg kg⁻¹) 72.6 – 101.0
Recovery (%) (at 0.100 mg kg⁻¹) 72.6 – 101.0
Precision (CV%) Data not fully specified in source

Key Considerations for Analysis

  • Matrix-Matched Calibration: Prepare calibration standards in blank soil extract to compensate for matrix effects that can suppress or enhance the analytical signal [2] [1].
  • Quality Control: Include procedural blanks, fortified blanks, and fortified soil samples with each batch to monitor contamination and verify method performance.
  • Sensitivity: The achieved LOQ of 0.004 mg/kg is sufficient for monitoring this compound against regulatory limits. The European Union's maximum residue limit (MRL) for this compound in eggplant is 0.02 mg/kg [2].

Reference Information

  • Chemical Profile: this compound (CAS No. 66063-05-6) is a non-systemic phenylurea fungicide. It has a high log P of 4.68, indicating strong lipophilicity, and is virtually insoluble in water (0.3 mg/L at 20 °C) [3].
  • Toxicology Note: Some in vitro studies suggest potential genotoxic effects at high concentrations (50-100 μg/mL), though results have shown inter-laboratory variability [4].

References

Comprehensive Monitoring of Pencycuron in Waterlogged Rice Soil: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Environmental Fate

Pencycuron ([1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea]) is a non-systemic protective fungicide of the phenylurea class widely used for controlling sheath blight caused by Rhizoctonia solani in rice cultivation. Its application has increased significantly in tropical and subtropical regions, particularly under waterlogged conditions where fungal diseases proliferate. Understanding the environmental behavior and ecological impact of this compound in rice soil ecosystems is essential for developing sustainable agricultural practices that maintain soil health while effectively controlling pathogenic fungi.

This compound exhibits moderate persistence in agricultural soils, with its dissipation governed by both biotic and abiotic factors. Under waterlogged conditions typical of rice cultivation, the fungicide demonstrates complex interactions with soil components and microbial communities. Laboratory studies have confirmed that microbial degradation represents a significant pathway for this compound dissipation, with degradation rates varying substantially based on soil properties and organic amendments. The presence of organic supplements such as decomposed cow manure (DCM) can influence this compound bioavailability and degradation through adsorption processes and stimulation of microbial metabolic activity [1]. These factors must be considered when designing monitoring studies and interpreting residue data for regulatory decisions and environmental risk assessments.

Experimental Design for Field and Laboratory Studies

Field Site Selection and Characterization

Comprehensive field monitoring requires careful selection of representative rice cultivation sites with detailed characterization of soil properties. Researchers should establish experimental plots in regions with active rice production, ensuring inclusion of major soil types relevant to rice cultivation. For a complete understanding of this compound behavior, sites should include both alluvial soils (Typic udifluvent) and coastal saline soils (Typic endoaquept) to account for varying soil properties that influence fungicide dynamics [1]. Each experimental plot should measure approximately 2.0 × 5.5 meters with three replications per treatment in a randomized complete block design.

Soil characterization must include analysis of pH, electrical conductivity, organic carbon content, total nitrogen, and soil texture. The experimental site described in prior studies was located at 22°52′N latitude and 88°30′E longitude, 1.3 m above mean sea level, with a sub-humid climate receiving approximately 1300 mm annual precipitation [2]. Such detailed documentation enables proper interpretation of results and facilitates comparison across studies. Water management should follow standard practices for rice cultivation, maintaining waterlogged conditions throughout the experimental period to simulate real agricultural conditions.

Treatment Application and Sampling Strategy

This compound should be applied as a foliar spray or soil incorporation according to local agricultural practices. Treatment concentrations should include the recommended field rate (FR), double the recommended rate (2FR), and ten times the recommended rate (10FR) to assess dose-response relationships and potential overdose scenarios [2]. For rice fields, the recommended field dose is typically 187.5 g active ingredient per hectare, applied at critical growth stages—usually 33 and 49 days after transplantation [3].

Systematic soil sampling should be conducted at predetermined intervals: 0 (2 hours after application), 1, 3, 7, 10, 15, 30, 45, and 60 days after application. Samples must be collected from the surface layer (0-15 cm) using a soil auger, with multiple subsamples combined to create a composite sample for each replication. Simultaneous plant sampling enables comparison of residue dissipation patterns between soil and rice plants. All samples should be immediately placed in dark containers, stored on ice during transport, and maintained at -20°C until analysis to prevent microbial degradation and preserve sample integrity [2] [3].

Analytical Protocols for this compound Quantification

Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides an efficient approach for this compound extraction from both soil and plant matrices. For soil samples, air-dry and gently crush samples to break up aggregates without destroying soil structure. Swell 5.0 g of soil with 5 mL of distilled water for 15 minutes, then add 10 mL of acetonitrile (ACN) and shake vigorously. For plant tissues, homogenize 10.0 g of sample with 10 mL of ACN using a high-speed blender [4] [5].

The extraction step employs a salting-out mixture containing 4.0 g MgSO₄, 1.0 g NaCl, 0.5 g Na₂citrate, and 1.0 g Na₃citrate to separate organic and aqueous phases. After vortexing and shaking at 200 rpm for 1 hour, samples should be centrifuged at 3000-4000 g for 10 minutes at 4°C. The supernatant ACN layer containing this compound is then transferred for cleanup [4]. For complex matrices like eggplant, incorporating a sonication step (15 minutes) following shaking extraction significantly improves recovery rates [4].

Cleanup and Instrumental Analysis

Cleanup procedures are essential for removing co-extracted interferents. Transfer 1 mL of the ACN extract to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg C18, and 25 mg primary secondary amine (PSA). For pigmented plant matrices, additional cleanup with graphitized carbon black (GCB, 7.5 mg) effectively removes chlorophyll and other pigments [5]. Vortex the mixture for 30 seconds, centrifuge, and filter the supernatant through a 0.20 μm syringe filter prior to instrumental analysis.

For precise quantification of this compound residues, Liquid Chromatography tandem Mass Spectrometry provides the necessary sensitivity and specificity. The following conditions have been optimized for this compound separation and detection:

  • Column: Kinetex PS C18 (2.6 μm, 3.0 × 100 mm) or equivalent C18 column
  • Mobile Phase: (A) Water with 0.1% formic acid; (B) Methanol with 0.1% formic acid
  • Gradient Program: Initial 60% B, ramp to 20% B at 0.2-0.5 min, 2% B at 0.5-5 min, maintain 2% B until 8 min, return to 60% B at 8.5 min
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 2-5 μL
  • Mass Spectrometer: Electrospray ionization positive mode (ESI+)
  • Detection: Multiple Reaction Monitoring (MRM) transitions 329.1→125.0 (quantitation) and 329.1→127.0 (confirmation) [5]

Table 1: Method Validation Parameters for this compound Analysis in Environmental Samples

Parameter Soil Rice Plant Spinach Eggplant
LOQ (mg/kg) 0.004 0.005 0.002 0.005
Linear Range (mg/L) 0.002-0.250 0.002-0.100 0.002-0.100 0.002-0.100
Recovery (%) 72.6-101.0 90.0-93.4 94.0-96.9 102.6-106.1
RSD (%) - 2.5-3.0 - 2.3-6.4

Assessment of Effects on Soil Microbial Communities

Microbial Biomass and Activity Measurements

Soil microbial biomass carbon provides a crucial indicator of pesticide impact on the soil ecosystem. Determine MBC using the chloroform fumigation-extraction method [2]. Briefly, fumigate soil samples with ethanol-free CHCl₃ for 24 hours in the dark, then extract with 0.5 M K₂SO₄ for 30 minutes. Analyze the organic carbon in both fumigated and non-fumigated extracts using a TOC analyzer or through chemical oxidation. Calculate MBC as the difference between fumigated and non-fumigated extracts divided by the kEC factor (0.45) [2].

Soil respiration measurements provide insights into microbial metabolic activity. Incubate soil samples (50 g dry weight equivalent) in airtight containers with a vial containing NaOH solution to trap evolved CO₂. After incubation periods (typically 10 days at 28°C), titrate the NaOH with HCl to determine CO₂ production. For more detailed assessment of microbial metabolic status, calculate the metabolic quotient (qCO₂) as the ratio of basal respiration to microbial biomass C [2]. Additionally, fluorescein diacetate hydrolyzing activity serves as a broad indicator of hydrolytic enzyme activity. Incubate soil samples with fluorescein diacetate solution for 1 hour at room temperature, then measure the released fluorescein at 490 nm after centrifugation [2].

Fungal Biomass and Soil Enzymatic Activities

Ergosterol content serves as a specific biomarker for fungal biomass in soils. Extract soil samples with 100% ethanol by refluxing for 30 minutes, then analyze the extracts using reversed-phase HPLC with detection at 282 nm [2]. As ergosterol is predominantly present in the phospholipid bilayer of fungal cell membranes, it provides a reliable index of fungal presence and biomass that is more specific than plate counting methods.

For comprehensive assessment of soil health, measure the activities of key enzymes involved in nutrient cycling: dehydrogenase for overall microbial activity, acid phosphatase for phosphorus mineralization, and urease for nitrogen transformation. Dehydrogenase activity can be determined by measuring the reduction of 2,3,5-triphenyltetrazolium chloride to triphenylformazan, while acid phosphatase and urease activities are measured using p-nitrophenyl phosphate and urea as substrates, respectively [2]. These enzymatic assays provide sensitive indicators of pesticide-induced disturbances in soil biochemical processes.

Table 2: Effect of this compound Application on Soil Microbial Parameters in Waterlogged Conditions

Parameter Control Field Rate (FR) 2× FR 10× FR Measurement Timeline
Microbial Biomass C (μg/g) 231 217 206 179 30-60 days after application
Ergosterol (μg/g) 4.92 4.75 4.51 3.98 30-60 days after application
FDHA (μg/g/h) 14.8 13.9 12.8 11.2 30-60 days after application
Dehydrogenase (μg TPF/g/d) 68.4 64.9 61.3 53.7 30-60 days after application
qCO₂ (mg CO₂-C/g MBC/h) 0.89 0.93 0.97 1.12 30-60 days after application

Data Interpretation and Reporting

Dissipation Kinetics and Half-life Determination

This compound dissipation in waterlogged rice soil typically follows first-order kinetics. Calculate the dissipation rate constant (k) using the exponential decay equation Ct = C0 × e^(-kt), where Ct is the residue concentration at time t, and C0 is the initial concentration after application. Determine the half-life (DT₅₀) using the relationship DT₅₀ = ln(2)/k [4]. Under field conditions in waterlogged rice soils, this compound half-lives typically range from 50-54 days in greenhouse conditions [4] to shorter periods in open fields where factors like rainfall accelerate dissipation.

When interpreting dissipation data, consider that higher application rates generally result in longer persistence. For rice plants themselves, dissipation occurs much more rapidly, with half-lives of 1.57-2.77 days regardless of application rate [3]. This differential dissipation pattern between soil and plants highlights the importance of matrix-specific kinetic modeling. Report correlation coefficients (R²) for regression models and include statistical parameters such as standard error of estimates to indicate model reliability.

Microbial Parameter Analysis and Risk Assessment

For microbial parameters, calculate percentage inhibition relative to control plots for each sampling interval: % Inhibition = [(Control - Treatment)/Control] × 100. Statistical analysis should include ANOVA followed by post-hoc tests (e.g., Tukey's HSD) to identify significant differences between treatments and controls. The persistence of effects represents a critical assessment endpoint—transient suppression of microbial parameters followed by recovery to control levels indicates lower risk than prolonged suppression.

The metabolic quotient (qCO₂) serves as a particularly sensitive indicator of pesticide-induced stress on soil microbial communities. Values significantly higher than controls suggest that microorganisms are diverting more energy from growth to maintenance functions, representing a physiological stress response [2]. Similarly, increases in the respiratory quotient may indicate disturbances in microbial community structure and function. These ecophysiological parameters provide early warning signals of ecosystem disturbance before more pronounced effects on microbial biomass become apparent.

The following diagram illustrates the complete experimental workflow for this compound monitoring in waterlogged rice soil systems:

G cluster_field Field Experiment cluster_lab Laboratory Analysis Start Study Design F1 Site Selection & Characterization Start->F1 F2 Treatment Application (FR, 2FR, 10FR) F1->F2 F3 Soil & Plant Sampling F2->F3 L1 Sample Extraction (QuEChERS) F3->L1 L4 Microbial Biomass C Analysis F3->L4 subcluster_chem subcluster_chem L2 Cleanup (d-SPE) L1->L2 L3 Instrumental Analysis (LC-MS/MS) L2->L3 DS Data Synthesis & Interpretation L3->DS subcluster_bio subcluster_bio L5 Soil Respiration Measurement L4->L5 L6 Enzyme Activity Assays L5->L6 L6->DS RR Risk Assessment & Reporting DS->RR

Figure 1: Experimental workflow for comprehensive monitoring of this compound in waterlogged rice soil systems, integrating both chemical and biological assessment approaches.

Conclusion

These application notes provide standardized protocols for monitoring this compound in waterlogged rice soil systems, with emphasis on integrating chemical analysis with assessment of microbial parameters. The methodologies outlined enable researchers to generate comparable data across different sites and conditions, facilitating comprehensive risk assessment of this fungicide in rice ecosystems. Adherence to these protocols ensures reliable data on this compound persistence and its effects on non-target soil microorganisms, supporting evidence-based decisions for sustainable pesticide management in rice cultivation.

References

Comprehensive Application Notes and Protocols: Assessing Pencycuron Effects on Soil Microbial Biomass

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pencycuron and Soil Microbial Ecology

This compound (chemical name: 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a non-systemic fungicide belonging to the phenylurea class that is primarily used for controlling Rhizoctonia diseases and black scurf in various crops. As a phenylurea fungicide, it exhibits a specific mechanism of action involving the inhibition of cell division and disruption of β-tubulin assembly in target fungi, thereby preventing mycelial growth and development [1]. With annual production reaching 19.3 metric tons in Korea alone as of 2023, understanding the environmental impact of this compound on non-target soil microorganisms has become crucial for comprehensive ecological risk assessment [2]. Soil microbial communities constitute the foundation of soil fertility, driving essential ecosystem processes including organic matter decomposition, nutrient cycling, and maintenance of soil structure.

The maintenance of soil quality depends significantly on the structural and functional integrity of soil microbial communities, with microbial biomass serving as a particularly sensitive indicator of soil health [3]. Within this context, microbial biomass carbon (MBC), soil ergosterol content (a biomarker for fungal biomass), and fluorescein diacetate hydrolyzing activity (FDHA) have emerged as key parameters for assessing pesticide impacts on soil ecosystems. These parameters provide insights into different aspects of microbial status: MBC reflects the total living microbial component, ergosterol specifically quantifies fungal biomass, and FDHA represents the combined activity of several hydrolytic enzymes (protease, lipase, and esterase) that broadly indicate microbial metabolic activity [3]. This document presents comprehensive application notes and standardized protocols for evaluating the effects of this compound on these critical soil microbial parameters, providing researchers with validated methodologies for ecological safety assessment.

Experimental Findings and Data Synthesis

Effects of this compound on Soil Microbial Parameters

This compound application demonstrates concentration-dependent effects on soil microbial communities, with the most pronounced impacts observed at elevated application rates. Research indicates that this compound spiking at field rate (FR) and 2-times FR (2FR) results in primarily transitory toxic effects on soil microbial biomass-C (MBC), ergosterol content, and fluorescein diacetate hydrolyzing activity (FDHA). At these application levels, the observed suppression of microbial parameters is typically short-lived, with recovery occurring within a relatively brief timeframe. However, at 10-times FR (10FR), the inhibitory effects on these microbial parameters persist for a longer duration, suggesting a more substantial disruption of soil microbial community structure and function [4] [5]. Importantly, studies have revealed that this compound exhibits greater toxicity to metabolically activated soil microbial populations compared to dormant communities, with fungal components appearing particularly susceptible to its inhibitory effects [5].

The ecophysiological status of soil microbial communities, as expressed through the microbial metabolic quotient (qCO₂) and microbial respiration quotient (Qᵣ), shows measurable but generally transient changes following this compound application. These quotients represent valuable indicators of microbial stress response, with increases typically signifying reduced metabolic efficiency. The duration of these ecophysiological disturbances appears dose-dependent, persisting slightly longer at the 10FR application rate but generally returning to baseline levels over time [4] [5]. Interestingly, the amendment of decomposed cow manure (DCM), while enhancing the degradation rate of this compound in soil, does not appear to exert any significant counteractive effect on the compound's toxicity toward the measured microbial variables [5].

Table 1: Effects of this compound on Soil Microbial Parameters in Different Soil Types

Application Rate Microbial Biomass C Ergosterol Content FDHA qCO₂ & Qᵣ Recovery Time
Field Rate (FR) Short-lived suppression Short-lived suppression Short-lived suppression Transient change Fast recovery
2FR Short-lived suppression Short-lived suppression Short-lived suppression Transient change Fast recovery
10FR Longer suppression Longer suppression Longer suppression Longer disturbance Slower recovery
With DCM Amendment No counteractive effect No counteractive effect No counteractive effect Not reported No significant improvement
This compound Degradation Dynamics in Soil Systems

The dissipation behavior of this compound in soil environments exhibits significant variability depending on environmental conditions, soil properties, and management practices. Under greenhouse conditions (which minimize the effects of rainfall and UV sunlight), the 50% dissipation time (DT₅₀) for this compound ranges between 50-54 days, according to recent studies conducted in 2025 [2]. This persistence timeframe approximately corresponds to the typical cultivation period for spinach from seedling to harvest, highlighting the potential for residue transfer to crops. In contrast, studies conducted under open-field conditions report substantially shorter dissipation half-lives of 23-38 days, suggesting that environmental factors such as rainfall, temperature, sunlight exposure, and humidity significantly influence degradation rates [2]. The considerable variation in reported laboratory DT₅₀ values (ranging from 7-95 days) further underscores the importance of soil-specific characteristics in determining this compound persistence [2].

Soil properties exert profound influences on this compound degradation dynamics, with studies indicating faster degradation rates in coastal saline (CS) soils compared to alluvial (AL) soils [5]. The addition of decomposed cow manure (DCM) further enhances degradation rates in both soil types, likely due to stimulated microbial activity, though this accelerated dissipation does not necessarily correlate with reduced toxicity to microbial communities [5]. The bioconcentration factor (BCF) for this compound in spinach, representing the transfer potential from soil to crop, ranges between 0.001-0.008, with lower values observed at later harvest dates (55 days after treatment) compared to earlier harvests (48 days after treatment) [2]. This reduction over time appears influenced significantly by crop growth dilution effects, with spinach fresh weight increasing 1.5-1.8 times during the seven-day additional cultivation period [2].

Table 2: this compound Degradation Kinetics in Different Environmental Conditions

Condition/Soil Type DT₅₀ (Days) Factors Influencing Degradation Notes
Greenhouse Soil 50-54 Minimal rainfall & UV exposure Matches spinach cultivation time
Open Field 23-38 Rainfall, temperature, sunlight, humidity Rainfall considered major factor
Laboratory Range 7-95 Soil texture, microbial activity, soil properties Wide variation based on conditions
Coastal Saline Soil Faster than alluvial Native microbial communities, soil properties Enhanced degradation rate
With DCM Amendment Enhanced degradation Stimulated microbial activity Does not reduce toxicity

Detailed Methodological Protocols

Soil Incubation and this compound Treatment Protocol

Soil collection and preparation represent critical initial steps in assessing this compound effects on microbial parameters. Researchers should collect soil from the target agricultural fields (e.g., alluvial soil classified as Typic Udifluvent or coastal saline soil as Typic Endoaquept) from the 0-10 cm depth layer [5]. The collected soil should be air-dried at room temperature and sieved through a 2-mm mesh to remove stones, root fragments, and other debris, then stored at 5°C until use to preserve native microbial activity [5]. For long-term storage, maintaining soil at field capacity in sealed containers at 4°C is recommended to prevent microbial community shifts.

  • Experimental Setup: Prepare laboratory microcosms using screw-cap glass containers with a base layer of quartz sand. Transfer 80 g of dry soil to soil sample rings and install them on ceramic plates above the quartz sand layer [6]. This design maintains appropriate moisture conditions throughout the incubation period.

  • This compound Application: Prepare this compound solutions at field rate (FR), 2FR, and 10FR concentrations using appropriate formulation (e.g., 20% suspension concentrate). Apply the solutions uniformly to the soil surface using a precision sprayer or micropipette. Include control treatments receiving only water for baseline comparisons [5].

  • Cow Manure Amendment: For treatments evaluating organic amendment effects, incorporate decomposed cow manure (DCM) at a standardized rate (e.g., 1-2% w/w) into the soil before this compound application [5].

  • Incubation Conditions: Maintain microcosms in climate-controlled chambers at appropriate temperature (e.g., 25±2°C) and moisture content (typically at field capacity) for the duration of the experiment. For waterlogged condition studies, maintain a water layer of 1-2 cm above the soil surface [4].

Soil Microbial Biomass and Activity Measurements

Microbial biomass carbon (MBC) determination should be performed using the chloroform fumigation-extraction method [4] [5]. Fumigate soil samples with ethanol-free chloroform for 24 hours in a vacuum desiccator, then extract with 0.5 M K₂SO₄ (1:4 soil:extractant ratio) for 30 minutes on a mechanical shaker. Analyze the organic carbon content in the filtered extracts using a TOC analyzer. Calculate MBC as the difference between fumigated and non-fumigated samples using a conversion factor (kEC) of 0.45 [3].

  • Ergosterol Extraction and Analysis: Extract ergosterol from soil samples (approximately 2 g fresh weight) using alcoholic alkali extraction with 10 ml of 10% KOH in methanol by heating at 70°C for 90 minutes [3]. After cooling, partition ergosterol into n-hexane by adding 4 ml of sterile distilled water and 5 ml of n-hexane, followed by centrifugation at 3000 × g for 10 minutes. Collect the hexane layer and analyze using reversed-phase HPLC with UV detection at 282 nm.

  • Fluorescein Diacetate Hydrolyzing Activity (FDHA): Determine FDHA by incubating soil samples (1 g fresh weight) with 5 ml of 60 mM sodium phosphate buffer (pH 7.6) and 0.5 ml of fluorescein diacetate solution (1000 μg ml⁻¹) for 60 minutes at 30°C [3]. Terminate the reaction by adding 5 ml of chloroform-methanol (2:1 v/v), then centrifuge at 3000 × g for 10 minutes. Measure the absorbance of the supernatant at 490 nm and calculate activity using a fluorescein standard curve.

  • Soil Respiration Measurements: Determine basal soil respiration by incubating soil samples (50 g dry weight equivalent) in sealed containers with a vial of 1 M NaOH to trap evolved CO₂ [3]. After 24 hours at 25°C, precipitate the carbonate with 1.5 M BaCl₂ and titrate the residual NaOH with standardized HCl to determine CO₂ evolution. For substrate-induced respiration (SIR), amend soils with glucose solution (10 mg g⁻¹ soil) before measurement.

Chemical Analysis of this compound in Soil and Plant Tissues

Sample extraction for this compound residue analysis should employ the QuEChERS method [2] [1]. For soil samples, swell 5.0 g of soil with 5 mL of distilled water for 15 minutes, then add 10 mL of acetonitrile and shake vigorously for 1 minute. Add partitioning salts (4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Na₃-citrate, and 0.5 g Na₂H-citrate) and shake immediately for 1 minute, then centrifuge at 3000 × g for 10 minutes at 4°C. For plant tissues (e.g., spinach, eggplant), homogenize 10.0 g of sample with 10 mL of acetonitrile and the partitioning salt mixture, followed by shaking and centrifugation as above.

  • Cleanup Procedure: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 25 mg C18, and 25 mg primary secondary amine (PSA) for plant tissues [2]. For eggplant matrices, include 7.5 mg graphitized carbon black (GCB) to effectively remove interfering pigments [1]. Vortex for 30 seconds, centrifuge at 3000 × g for 5 minutes, and filter the supernatant through a 0.20 μm syringe filter prior to analysis.

  • LC-MS/MS Analysis: Perform analysis using a triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) in positive mode [1]. Employ a C18 reversed-phase column (e.g., Kinetex PS C18, 2.6 μm, 3 × 100 mm) with a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol with a gradient elution. Set the mass spectrometer to monitor multiple reaction monitoring (MRM) transitions for this compound, with the quantitative transition typically being m/z 329.1 → 125.0 [1].

  • Method Validation: Validate the analytical method according to international guidelines by establishing linearity (R² > 0.999), accuracy (recovery rates of 70-110%), and precision (RSD < 15%) [2]. Determine the limit of quantification (LOQ) based on a signal-to-noise ratio of 10:1, which typically reaches 0.002 mg/kg for plant matrices and 0.004 mg/kg for soil matrices [2].

Microbial Stress Responses and Metabolic Pathways

Soil microorganisms employ various survival strategies when exposed to respiration-inhibiting toxicants such as pesticides. Research with sodium azide (NaN₃), a model respiration inhibitor, has demonstrated that microbial communities can maintain persistent CO₂ release even under inhibited conditions through metabolic bypass mechanisms [6]. When the electron transport chain is compromised, microorganisms can shift toward increased use of glucose for energy production via the pentose phosphate pathway, as evidenced by high ¹³C recovery from C-1 position in CO₂ from specifically labeled glucose substrates [6]. This metabolic flexibility allows microbial communities to sustain energy production even while facing respiratory challenges.

Another key adaptation mechanism involves the allocation of carbon resources toward the synthesis of redox-active substances that enable extracellular electron transfer, effectively bypassing inhibited intracellular electron transport chains [6]. This extracellular electron transport system permits microorganisms to maintain energy metabolism despite exposure to respiration-inhibiting compounds. Additionally, microbial communities demonstrate remarkable resource recycling efficiency during recovery phases, with studies showing that post-inhibition growth is largely supported by recycling of "cost-intensive biomass compounds" such as alkyl chains from microbial necromass [6]. These sophisticated adaptation strategies help explain why the toxic effects of respiration inhibitors are typically much less pronounced in complex soil environments compared to pure culture systems.

The diagram below illustrates the experimental workflow for assessing this compound effects on soil microbial parameters:

G cluster_prep Soil Preparation Phase cluster_treatment Treatment Application cluster_incubation Incubation & Sampling cluster_analysis Microbiological & Chemical Analysis SoilCollection Soil Collection (0-10 cm depth) SoilProcessing Soil Processing (Air-dry, Sieve to 2mm) SoilCollection->SoilProcessing MicrocosmSetup Microcosm Setup (80g soil in glass containers) SoilProcessing->MicrocosmSetup PencycuronApp This compound Application (FR, 2FR, 10FR) MicrocosmSetup->PencycuronApp DCMAmendment Optional DCM Amendment (1-2% w/w) MicrocosmSetup->DCMAmendment ControlSetup Control Setup (Water only) MicrocosmSetup->ControlSetup Incubation Controlled Incubation (25°C, Field Capacity) PencycuronApp->Incubation DCMAmendment->Incubation ControlSetup->Incubation DestructiveSampling Destructive Sampling (Days 1, 3, 10, 30) Incubation->DestructiveSampling SampleDivision Sample Division (Multiple Analyses) DestructiveSampling->SampleDivision MicrobialBiomass Microbial Biomass C (Chloroform Fumigation) SampleDivision->MicrobialBiomass Ergosterol Ergosterol Content (HPLC Analysis) SampleDivision->Ergosterol FDHA FDA Hydrolysis (Spectrophotometric) SampleDivision->FDHA SoilRespiration Soil Respiration (CO₂ Trapping) SampleDivision->SoilRespiration ChemAnalysis This compound Residues (LC-MS/MS) SampleDivision->ChemAnalysis DataIntegration Data Integration & Statistical Analysis MicrobialBiomass->DataIntegration Ergosterol->DataIntegration FDHA->DataIntegration SoilRespiration->DataIntegration ChemAnalysis->DataIntegration ResultsInterpretation Ecological Interpretation & Risk Assessment DataIntegration->ResultsInterpretation

Diagram 1: Experimental workflow for assessing this compound effects on soil microbial parameters, showing the sequence from soil preparation through to data interpretation

The conceptual diagram below illustrates microbial stress response pathways when exposed to pesticides like this compound:

G cluster_metabolic Metabolic Response Pathways cluster_adaptation Adaptation Mechanisms cluster_measured Measurable Effects PencycuronExposure This compound Exposure in Soil PPP Pentose Phosphate Pathway Activation PencycuronExposure->PPP GlucoseUse Increased Glucose Use for Energy Production PencycuronExposure->GlucoseUse CarbonAllocation Carbon Allocation to Extracellular Compounds PencycuronExposure->CarbonAllocation MBC_Decrease Decreased Microbial Biomass Carbon PencycuronExposure->MBC_Decrease ErgosterolDecrease Reduced Ergosterol (Fungal Biomass) PencycuronExposure->ErgosterolDecrease FDHA_Change Altered FDA Hydrolysis (Enzyme Activity) PencycuronExposure->FDHA_Change ElectronBypass Extracellular Electron Transport Bypass PPP->ElectronBypass GlucoseUse->ElectronBypass CarbonAllocation->ElectronBypass ResourceRecycling Resource Recycling from Microbial Necromass ElectronBypass->ResourceRecycling CommunityRecovery Microbial Community Recovery & Growth ResourceRecycling->CommunityRecovery CommunityRecovery->MBC_Decrease CommunityRecovery->ErgosterolDecrease CommunityRecovery->FDHA_Change qCO2_Increase Increased qCO₂ (Metabolic Stress) MBC_Decrease->qCO2_Increase ErgosterolDecrease->qCO2_Increase FDHA_Change->qCO2_Increase

Diagram 2: Microbial stress response pathways and adaptation mechanisms when exposed to pesticides like this compound, showing both measurable effects and underlying physiological processes

Implications for Environmental Risk Assessment

The transitory nature of this compound's effects on soil microbial parameters at field application rates suggests that this fungicide poses relatively low ecological risk when used according to recommended guidelines. The observed recovery of microbial biomass, ergosterol content, and hydrolytic activity within short timeframes indicates that soil microbial communities possess inherent resilience to this compound exposure at agronomically relevant concentrations [5]. However, the dose-dependent response observed across studies, with more pronounced and prolonged effects at 10FR, underscores the importance of adhering to recommended application rates to minimize disruptions to soil ecological functioning [4] [5].

The differential sensitivity between metabolically active and dormant microbial populations, with fungi appearing particularly susceptible to this compound, may have implications for long-term soil quality with repeated applications. Since fungi play crucial roles in soil aggregation and decomposition of complex organic compounds, transient reductions in fungal biomass could potentially affect these ecosystem processes during periods of maximum suppression [5]. Additionally, the lack of protective effect from organic amendments like decomposed cow manure, despite enhanced degradation rates, suggests that simply incorporating organic matter may not sufficiently mitigate this compound's impact on soil microbial communities [5].

From a regulatory perspective, the establishment of pre-harvest residue limits (PHRLs) for crops like eggplant provides valuable tools for managing residue concentrations throughout the growth cycle [1]. The relatively short half-life of this compound in eggplant (4.9 days) suggests limited persistence in this crop matrix, while the longer dissipation times in soil (50-54 days in greenhouse conditions) highlight the importance of considering soil residue buildup in crop rotation planning [2] [1]. Future research should focus on field validation of laboratory findings, assessment of repeated application effects on soil microbial community structure and function, and investigation of metabolite formation and its potential ecological impacts.

Conclusion

The comprehensive assessment of this compound's effects on soil microbial biomass reveals a generally favorable environmental profile when used at recommended field rates. The transient nature of observed impacts on key microbial parameters, coupled with the inherent resilience and adaptation capacity of soil microbial communities, suggests minimal long-term ecological consequences under proper usage conditions. The methodologies and protocols outlined in this document provide researchers with standardized approaches for generating comparable data across different soil types and environmental conditions. As agricultural systems continue to evolve in response to changing climatic conditions and production demands, maintaining the integrity of soil microbial communities remains paramount for sustainable crop production. The scientific evidence regarding this compound's effects on soil microbial biomass contributes valuable information to the broader effort of balancing effective pest management with environmental stewardship in modern agricultural systems.

References

reducing pencycuron degradation during sample extraction

Author: Smolecule Technical Support Team. Date: February 2026

Documented Sample Preparation Methods

The following table summarizes the sample preparation techniques used in recent studies for determining pencycuron residues in different matrices.

Matrix Extraction Method Key Clean-up Sorbents Analysis Instrument Reference
Spinach & Soil QuEChERS + Sonication [1] d-SPE: MgSO₄, C18, PSA [1] LC-MS/MS [1]
Eggplant QuEChERS [2] [3] [4] d-SPE: GCB, PSA, MgSO₄ [2] [3] [4] LC-MS/MS [2] [3] [4]
Rice Plant Solvent extraction (Acetone) + Partitioning (Chloroform) [5] Not Specified HPLC-UV [5]

Detailed Experimental Protocols

Here are the detailed methodologies from the key publications for your reference.

For Spinach and Soil Samples (Greenhouse Study)

This method from a 2025 study includes a sonication step to improve extraction efficiency [1].

  • Homogenization: Crop samples are homogenized with dry ice and stored at -20°C until analysis. Soil samples are air-dried [1].
  • Extraction: Weigh 10.0 g of crop sample or 5.0 g of soil (swelled with 5 mL water). Add to a QuEChERS extraction kit containing 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Na₃citrate, and 0.5 g Na₂Hcitrate. Add 10.0 mL of acetonitrile, vortex, and shake at 200 rpm for 1 hour [1].
  • Sonication: Subject the extract to sonication for 15 minutes [1].
  • Centrifugation: Centrifuge at 3000 g for 10 minutes at 4°C [1].
  • Clean-up: Take a 1 mL aliquot of the supernatant and clean with a d-SPE kit (150 mg MgSO₄, 25 mg C18, and 25 mg PSA). Centrifuge and filter through a 0.20 μm syringe filter [1].
For Eggplant Samples

This 2024 study highlights the use of GCB for effective cleanup of challenging matrices [2] [3] [4].

  • Extraction: Use the QuEChERS method for extraction [2] [3] [4].
  • Clean-up: Use a d-SPE sorbent containing 25 mg PSA, 7.5 mg Graphitized Carbon Black (GCB), and 150 mg MgSO₄ to remove pigments and other interfering compounds from the eggplant matrix [2] [3] [4].
  • Analysis: The final extract is analyzed by LC-MS/MS [2] [3] [4].

Workflow Overview

The diagram below outlines the general decision-making workflow for sample preparation based on the gathered methods.

Frequently Asked Questions

Why is GCB recommended for eggplant, and could it remove this compound? GCB is highly effective at removing pigments like chlorophyll and other planar molecules from sample extracts [2] [3] [4]. This compound is a phenylurea compound with a planar structure in its phenyl rings, so there is a theoretical risk of co-removal with GCB. You should conduct a recovery test when using GCB with a new matrix to ensure this compound is not significantly lost.

What is the purpose of the sonication step in the spinach method? The sonication step was added to the standard QuEChERS protocol to improve extraction efficiency and recovery of this compound from complex sample matrices by aiding in cell disruption and solvent penetration [1].

How can I validate that my method is not causing degradation? The standard practice is to perform a recovery experiment. This involves fortifying a blank control sample with a known concentration of this compound standard before extraction. Calculating the percentage of the fortification level that you recover in the final analysis will indicate the efficiency of your extraction and any potential losses or degradation [1] [5].

References

pencycuron stability in processed potato products

Author: Smolecule Technical Support Team. Date: February 2026

Pencycuron Stability & Analytical FAQs

Q1: Is this compound stable in processed potato products? No, this compound is not stable and degrades at temperatures representative of standard food processing. The parent compound is therefore not an appropriate marker for risk assessment in processed goods. The major concern is the formation of degradation products, notably aniline, a compound with toxicological concerns. The exact nature and magnitude of all degradation products are not fully elucidated [1].

Q2: What is the core experimental challenge when analyzing processed potato products? The core challenge is the lack of an established residue definition for processed products. Since parent this compound degrades and aniline is likely formed, you cannot rely on measuring this compound alone. However, no validated analytical method or alternative residue definition (e.g., a specific marker metabolite) currently exists for processed commodities, making a complete dietary risk assessment impossible with current data [1].

Q3: What are the key toxicological considerations for the degradant aniline? For aniline, no official Acceptable Daily Intake (ADI) or Acute Reference Dose (ARfD) has been established at the EU level. However, a previous EFSA assessment calculated a Benchmark Dose Level (BMDL10) ranging from 29 to 35 mg/kg bw per day based on tumorigenic effects. This value can be used for hazard characterization. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has recommended a comprehensive exposure assessment for aniline from all sources, including pesticide uses [1].

Experimental Data on Residues and Processing

The following table summarizes key quantitative data relevant to designing your experiments:

Aspect Key Finding Quantitative Data / Implication
General Stability Degrades during processing [1] Parent this compound is not a suitable residue definition for processed products.
Residue Concentration Observed in specific processed fractions [1] Concentrates in peel (fresh/dried), dried waste from flake production, and dried pulp from starch production.
Processing Factors Not established [1] EFSA does not propose any processing factors due to the lack of a validated residue definition.
Analytical Method (for parent compound) LOQ in eggplant study [2] [3] Limit of Quantification (LOQ) = 0.005 mg/kg (using LC-MS/MS). This demonstrates the sensitivity required for this compound analysis.
Toxicological Reference (Aniline) BMDL10 [1] 29 - 35 mg/kg bw per day.

Analytical Protocol for this compound Residues

For researchers needing to detect this compound (e.g., in raw potatoes or trial samples), the following validated LC-MS/MS method from a 2024 study on eggplants provides an excellent reference protocol. The method showed recovery rates of 102.6–106.1% and an RSD of 2.3–6.4% [2] [3].

1. Sample Preparation

  • Extraction: Use the QuEChERS method. A representative sample is homogenized with acetonitrile and partitioning salts (MgSO₄, NaCl, Na₃C₆H₅O₇·2H₂O, Na₂HC₆H₅O₇·1.5H₂O) [2] [3].
  • Cleanup: Employ dispersive Solid Phase Extraction (dSPE). The study found Graphitized Carbon Black (GCB) highly effective at removing interfering eggplant pigments. Use dSPE sorbents containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg GCB [2] [3].

2. Instrumental Analysis (LC-MS/MS)

  • Column: Kinetex PS C18 (2.6 µm, 3 x 100 mm) [2] [3].
  • Mobile Phase: (A) Water with 0.1% formic acid; (B) Methanol with 0.1% formic acid [2] [3].
  • Gradient: | Time (min) | % B | |------------|-----| | 0.0 - 0.2 | 60 | | 0.2 - 0.5 | 20 | | 0.5 - 5.0 | 2 | | 5.0 - 8.0 | 2 | | 8.0 - 8.5 | 60 | | 8.5 - 12.5 | 60 |
  • Flow Rate: 0.2 mL/min [2] [3].
  • Injection Volume: 2 µL [2] [3].
  • Mass Spectrometer: ESI+ mode [2] [3].

3. Calibration Prepare matrix-matched standard solutions for calibration to account for matrix effects, which were measured at +8.1% in the cited study [2] [3].

Experimental Workflow for Processed Potatoes

The following diagram outlines the logical workflow for investigating this compound in processed potatoes, based on the identified data gaps and challenges:

cluster_knowledge Known from Literature Start Start: Investigate this compound in Processed Potatoes A This compound degrades with heat processing Start->A B Aniline is a key toxic degradant A->B C No established residue definition for processed products B->C D Design Experiment: Subject treated potatoes to various processing methods C->D Knowledge Gap E Analyze Samples for: • Parent this compound • Aniline • Other Potential Metabolites D->E F Characterize Degradation: Identify and quantify all relevant residues post-processing E->F G Propose a New Residue Definition for Enforcement and Risk Assessment F->G

Key Experiments & Troubleshooting

  • Critical Gap to Address: The most significant unanswered question is the "Nature and magnitude of residues in processed products" [1]. Your research should prioritize characterizing the chemical identity and concentration of aniline and any other major degradants formed under different processing conditions (boiling, baking, frying, industrial drying).

  • Include a Comprehensive Toxicological Assessment: Given the potential for aniline formation, any experimental study should include a robust risk assessment component that leverages the existing BMDL10 values and models consumer exposure [1].

  • Method Development Focus: Since the parent compound is unstable, method development should not focus solely on this compound. You must develop and validate multi-residue methods capable of detecting aniline and other potential metabolites with high sensitivity [1] [2].

References

Quick Reference: Pencycuron Analysis Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data from the search results to help you benchmark your methods.

Parameter Details & Values
Reported Recovery in Soil 72.6% - 101.0% [1]
Limit of Quantification (LOQ) in Soil 0.004 mg/kg [1]
Common Analytical Instrument LC-MS/MS and LC-UV [1] [2] [3]
Recommended Extraction Technique QuEChERS (with optional sonication) [1]
Soil Half-Life (DT₅₀) Ranges from 50 days (greenhouse) to 23-38 days (open field), highly dependent on conditions [1]

Optimized Experimental Workflow

The following diagram illustrates a recommended workflow for analyzing pencycuron in soil, integrating steps from the provided research.

G Start Start: Soil Sample Prep Soil Preparation Dry for 4 days in fume hood Start->Prep Swell Pre-hydration Swelling with distilled water (5g soil + 5mL water, 15 min) Prep->Swell Extract QuEChERS Extraction Shake (200 rpm, 1 hr) in ACN with partitioning salts Swell->Extract Sonicate Sonication Step (15 min) to improve recovery Extract->Sonicate Centrifuge1 Centrifuge (3000 g, 10 min, 4°C) Sonicate->Centrifuge1 dSPE d-SPE Clean-up 150 mg MgSO₄, 25 mg PSA Centrifuge1->dSPE Centrifuge2 Centrifuge and Filter (0.20 μm syringe filter) dSPE->Centrifuge2 Analyze Instrumental Analysis LC-MS/MS or HPLC-UV Centrifuge2->Analyze End Data Analysis Analyze->End

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in this compound soil analysis.

How can I improve low recovery rates?

Low recovery is often due to inefficient extraction of this compound from the complex soil matrix.

  • Problem: Incomplete extraction leading to recovery below 80%.
  • Solution:
    • Implement a Sonication Step: After the standard QuEChERS shaking step, subject the sample to sonication for 15 minutes. This additional physical treatment significantly improves extraction efficiency and recovery [1].
    • Ensure Proper Pre-hydration: For soil analysis, a critical step is to swell the dried soil sample with distilled water (e.g., 5g soil + 5mL water) and let it stand for 15 minutes before adding the organic solvent (ACN) and proceeding with the QuEChERS method. This rehydration improves contact with the solvent [1].
Why are my results inconsistent between different soil types?

The degradation rate and behavior of this compound are highly dependent on soil properties.

  • Problem: Variable dissipation rates and residue levels across different soil samples.
  • Solution:
    • Understand Soil Dependency: Research shows this compound degrades faster in coastal saline soil compared to alluvial soil. Its dissipation is also accelerated in soils amended with decomposed cow manure and under conditions of 60% maximum water-holding capacity compared to waterlogged conditions [4] [5].
    • Characterize Your Soil: Always document key soil parameters such as pH, organic matter content, and texture for your experiments. This context is essential for interpreting your results and comparing them with literature values [4].
How do I handle complex matrices and minimize interference?

Clean-up is crucial for protecting your instrumentation and obtaining a clean signal.

  • Problem: Matrix effects causing signal suppression or enhancement during LC-MS/MS analysis.
  • Solution:
    • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract to compensate for matrix effects. This is a standard practice for achieving accurate quantification in complex matrices like soil [1] [3].
    • Effective d-SPE Clean-up: The recommended dispersive Solid-Phase Extraction (d-SPE) clean-up uses 150 mg MgSO₄ (for water removal) and 25 mg Primary Secondary Amine (PSA) sorbent to remove fatty acids and other polar organic acids [1].
What is the best method for instrument detection and quantification?

Liquid chromatography coupled with mass spectrometry is the gold standard for sensitivity and specificity.

  • Problem: Need for a sensitive and reliable detection method.
  • Solution:
    • LC-MS/MS is Recommended: Use Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the highest sensitivity and ability to confirm the identity of the analyte. This method can achieve an LOQ as low as 0.004 mg/kg in soil [1] [3].
    • HPLC-UV is an Alternative: If LC-MS/MS is not available, High-Performance Liquid Chromatography with an Ultraviolet (UV) detector can be used. A method with a UV detector at 240 nm has been successfully applied for this compound analysis in other matrices [2].

References

pencycuron residue definition challenges for enforcement

Author: Smolecule Technical Support Team. Date: February 2026

Pencycuron Residue Analysis: Core Challenges

The main difficulties you may encounter are tied to the compound's behavior in analytical and environmental conditions. The key issues are:

  • Uncertain Residue Definition: The core challenge is that the parent compound, This compound, is not the only molecule of concern. The metabolite This compound-PB-amine is relevant in certain crops (like roots and leafy vegetables), is predominant in rotational crops, and can be formed during food processing [1]. Consequently, a residue definition for risk assessment must include the sum of this compound and this compound-PB-amine, expressed as this compound [1].
  • Formation of Toxic Aniline: Studies indicate that aniline may be formed when this compound undergoes hydrolysis or during the primary metabolism in some crops [1]. Aniline is a mutagenic and carcinogenic compound, and since many commodities are consumed after processing, consumer exposure is a significant concern. The lack of residue data and toxicological reference values for aniline presents a major uncertainty in the final risk assessment [1].
  • Data Gaps for Multiple Crops: For many crop categories, such as fruits, pulses, and oilseeds, metabolism studies are missing, making it impossible to derive a robust residue definition and set Maximum Residue Levels (MRLs) [1].

Standard Analytical Methods & Validation

For reliable enforcement, a validated method for the simultaneous determination of this compound and its key metabolite is essential. The following table summarizes a validated LC-MS/MS approach for determining this compound in a complex vegetable matrix [2].

Parameter Specification / Value
Target Matrices Eggplant (as a model for complex plant matrices) [2]
Sample Preparation QuEChERS method with dSPE cleanup using PSA and Graphitized Carbon Black (GCB) [2]
Instrumentation LC-MS/MS (Triple Quadrupole) [2]
Limit of Quantification (LOQ) 0.005 mg/kg [2]
Recovery Rate 102.6% - 106.1% [2]
Relative Standard Deviation (RSD) 2.3% - 6.4% [2]
Matrix Effect (%ME) +8.1% [2]
Residue Definition (Enforcement) This compound [1]
Residue Definition (Risk Assessment) Sum of this compound and this compound-PB-amine, expressed as this compound [1]

Detailed Experimental Protocol

Here is a detailed step-by-step protocol based on the method validated for eggplant analysis, which can be adapted for other plant matrices [2].

1. Sample Preparation

  • Homogenize the representative sample using a food processor with dry ice if necessary.
  • Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction (QuEChERS)

  • Add 10 mL of acetonitrile to the sample.
  • Add a commercial QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
  • Vortex vigorously for 1 minute and then shake at 200 rpm for 1 hour.
  • Critical Tip: Include a sonication step for 15 minutes to improve extraction efficiency for this compound.
  • Centrifuge the mixture at 3000-4000 g for 10 minutes at 4°C.

3. Cleanup (dSPE)

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg GCB.
  • Vortex for 1 minute to ensure proper mixing.
  • Centrifuge at 3000-4000 g for 10 minutes at 4°C.
  • Filter the final supernatant through a 0.20 μm syringe filter prior to LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Column: Kinetex PS C18 (2.6 μm, 3.0 x 100 mm) or equivalent.

  • Mobile Phase: (A) Water with 0.1% formic acid; (B) Methanol with 0.1% formic acid.

  • Gradient Program:

    | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 - 0.2 | 60% | | 0.2 - 0.5 | 20% | | 0.5 - 5.0 | 2% | | 5.0 - 8.0 | 2% | | 8.0 - 8.5 | 60% | | 8.5 - 12.5 | 60% |

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 2 μL

  • Mass Spectrometer: Operate in Electrospray Ionization Positive mode (ESI+). Monitor specific multiple reaction monitoring (MRM) transitions for this compound.

This compound Residue Workflow

The following diagram illustrates the logical flow for defining and analyzing this compound residues, highlighting the key decision points and challenges.

Start Start: this compound Residue Analysis Definition Define Residue Scope Start->Definition Parent Parent Compound: This compound Definition->Parent Metabolite Key Metabolite: This compound-PB-amine Definition->Metabolite Aniline Toxic Impurity: Aniline Definition->Aniline Major Uncertainty SumDef Residue Definition for Risk Assessment: Sum of this compound + Metabolite Parent->SumDef Metabolite->SumDef

Regulatory Context & Key Resources

  • EU Regulatory Framework: this compound falls under Regulation (EC) No 396/2005, which harmonizes MRLs across the European Union [3]. The European Food Safety Authority (EFSA) is the body responsible for scientific assessment and review of MRLs [1] [3].
  • Current Status: The EFSA review identified major data gaps and the issue of aniline formation. As a result, no MRLs were recommended by EFSA for many commodities due to the inability to complete the consumer risk assessment [1]. For eggplant, a very low MRL of 0.02 mg/kg is in place in the EU [2].
  • Analytical Guidance: For the latest in multi-residue analysis, you can refer to the QuEChERSER ("Efficient and Robust") mega-method, which is an evolution of the QuEChERS approach designed to cover a broader scope of analytes with different physicochemical properties in a single run [4].

Frequently Asked Questions (FAQs)

Q1: Why is a single residue definition for this compound insufficient for risk assessment? A single definition based only on the parent compound is insufficient because the metabolite this compound-PB-amine is also of toxicological concern. The toxicological reference values for this compound apply to this metabolite as well, and it can be the predominant residue in certain scenarios, leading to an underestimation of consumer exposure if not included [1].

Q2: What is the biggest unresolved challenge in this compound analysis? The biggest unresolved challenge is the potential formation of aniline from this compound, especially under processing conditions that involve heat or acidity. Aniline is a genotoxic carcinogen, and without established toxicological reference values or sufficient residue data, a full risk assessment cannot be performed, creating significant regulatory uncertainty [1].

Q3: My recovery for this compound is low with standard QuEChERS. How can I improve it? The literature suggests incorporating a sonication step during the extraction process. Research on eggplant matrices showed that a 15-minute sonication after shaking significantly improved extraction efficiency and recovery rates [2].

References

managing pencycuron persistence in greenhouse conditions

Author: Smolecule Technical Support Team. Date: February 2026

Pencycuron Persistence & Residue Data

The following table summarizes quantitative data from recent studies on this compound dissipation in greenhouse environments and its residue levels in various crops.

Matrix Experimental Conditions Dissipation Half-life (DT50) Residue Level Bioconcentration Factor (BCF) Citation
Greenhouse Soil Recommended & double dose application 50 - 54 days Not Applicable Not Applicable [1]
Spinach Sampled at 48 Days After Treatment (DAT) Not Applicable 0.006 - 0.025 mg/kg 0.003 - 0.008 [1]
Spinach Sampled at 55 DAT Not Applicable 0.003 - 0.008 mg/kg 0.001 - 0.002 [1]
Eggplant Greenhouse cultivation, foliar application 4.9 days 0.045 mg/kg (0 DAT) to 0.006 mg/kg (14 DAT) Not Applicable [2] [3]

Detailed Experimental Protocols

Here are the core methodologies used in the cited research, which you can adapt for your own experiments.

Protocol for Soil and Crop Residue Analysis [1]

This protocol uses a QuEChERS method with an additional sonication step for improved extraction efficiency of this compound from complex matrices.

G start Sample Collection step1 Homogenization start->step1 step2 QuEChERS Extraction step1->step2 step3 Sonication (15 min) step2->step3 step4 Centrifugation step3->step4 step5 d-SPE Clean-up step4->step5 step6 Filtration step5->step6 step7 LC-MS/MS Analysis step6->step7 end Data Analysis step7->end

  • Sample Preparation: Soil samples are air-dried, while plant tissues (e.g., spinach) are homogenized with dry ice and stored at -20°C until analysis. For soil, a 5.0 g sample is first swelled with 5 mL of distilled water for 15 minutes [1].
  • Extraction: The sample is added to a QuEChERS extraction kit (containing MgSO₄, NaCl, Na₂citrate, Na₃citrate) with 10 mL of acetonitrile. The mixture is vortexed, shaken at 200 rpm for 1 hour, and then sonicated for 15 minutes [1].
  • Clean-up: The extract is centrifuged. An aliquot of the supernatant is cleaned using a d-SPE kit (e.g., 150 mg MgSO₄, 25 mg C18, and 25 mg PSA). The purified extract is centrifuged again and filtered through a 0.20 μm syringe filter [1].
  • Analysis: Analysis is performed using LC-MS/MS. The method was validated with LOQs of 0.002 mg/kg for spinach and 0.004 mg/kg for soil, with recovery rates of 94.0–96.9% for spinach and 72.6–101.0% for soil [1].
Protocol for Crop Surface Residue Analysis [2] [3]

This method is optimized for analyzing this compound residues on the surface of crops like eggplant, using Graphitized Carbon Black (GCB) to effectively remove interfering pigments.

G start Homogenize Sample step1 Extract with Solvent start->step1 step2 Filter and Concentrate step1->step2 step3 d-SPE Clean-up (with GCB) step2->step3 step4 Reconstitute in Solvent step3->step4 step5 LC-MS/MS Analysis step4->step5 end Quantification step5->end

  • Sample Preparation: Crop samples are chopped, ground, and homogenized. A representative portion (e.g., 25 g) is used for extraction [4].
  • Extraction: The sample is homogenized with an organic solvent like acetone or acetonitrile. The extract is filtered and concentrated [4].
  • Clean-up: The critical use of GCB in the d-SPE clean-up step (e.g., 25 mg PSA, 7.5 mg GCB, 150 mg MgSO₄) is highly effective at removing pigment matrices from crops like eggplant [2] [3].
  • Analysis: Analysis is performed using LC-MS/MS. A method validation for eggplant reported an LOQ of 0.005 mg/kg, recovery rates of 102.6–106.1%, and a matrix effect of +8.1% [2] [3].

Frequently Asked Questions (FAQs)

Q1: Why is the dissipation half-life of this compound significantly longer in greenhouse soil than on greenhouse-grown crops? The reported half-life of 50-54 days in greenhouse soil [1] is much longer than the 4.9 days on eggplant [2] due to different primary dissipation mechanisms.

  • In Soil: Dissipation is primarily driven by slower microbial degradation. The protected greenhouse environment minimizes the effects of rainfall (which promotes leaching and runoff) and strong UV sunlight (which causes photodegradation), leading to extended persistence [1].
  • On Crops: Residues on crop surfaces are more exposed and susceptible to faster dissipation processes like photodegradation, dilution due to plant growth, and physical weathering (e.g., wind, minor irrigation) [2] [4].

Q2: How does crop growth influence the bioconcentration factor (BCF) of this compound? The BCF is not static and can decrease over time even as the total residue amount in the plant remains stable or increases. This is due to the "growth dilution" effect. In one study, the BCF for spinach decreased by about 60-75% between 48 and 55 days after treatment. During this same period, the fresh weight of the spinach increased 1.5–1.8 times. The dilution of the pesticide concentration by the increasing plant biomass is a major factor that must be accounted for when estimating final residue levels [1].

Q3: What is the best practice for modeling residue dissipation to establish Pre-Harvest Residue Limits (PHRLs)? While first-order kinetics is commonly used, it may not always be the best fit. A 2025 study on apples in Scientific Reports compared models and found that the double-exponential decay model provided a superior fit (R² = 0.67 – 1.00) for all pesticides tested compared to zero-, first-, and second-order models. This model accounts for a rapid initial dissipation phase (e.g., from surface loss) followed by a slower secondary phase (e.g., from internalized or absorbed residues), leading to more accurate and reliable PHRL predictions [4].

References

improving pencycuron detection limits in crop samples

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Enhancing Pencycuron Detection

Here are answers to some frequently asked questions about optimizing this compound analysis.

  • What is a typical target LOQ for this compound, and what influences it? A typical and achievable Limit of Quantification (LOQ) for this compound in crops like eggplant and spinach is 0.005 mg/kg (5 ppb) [1] [2]. Achieving this depends heavily on a clean sample extract and a well-optimized instrument method. In spinach, a similar LOQ of 0.002 mg/kg has been reported [3].

  • My recovery rates for this compound are low. What should I check? Low recovery is often related to inefficient extraction or excessive matrix removal. First, ensure your extraction includes a robust shaking (e.g., 1 hour) and consider adding a sonication step to improve efficiency [3]. Second, if you are using Graphitized Carbon Black (GCB) to clean up pigments, be cautious, as it can adsorb the analyte. Optimize the amount of GCB; for eggplant, 7.5 mg per sample was used successfully without significant loss [1].

  • I'm observing significant matrix effects. How can I compensate? Signal suppression or enhancement is common in LC-MS/MS. The most effective way to compensate is by using matrix-matched calibration standards [3] [1]. This involves preparing your calibration standards in a blank extract of the crop matrix you are analyzing, which corrects for the matrix effect and provides accurate quantification.

  • What is the half-life of this compound in crops, and why does it matter for detection? The half-life indicates how quickly the residue dissipates. For this compound in eggplant under greenhouse conditions, the half-life is about 4.9 days [1] [2]. In greenhouse soil, it can be much longer, ranging from 50 to 54 days [3]. Understanding this helps in planning the sampling schedule, as residues will be higher and easier to detect closer to the application date.

Troubleshooting Guide: Improving Your LOQ

If your current method's sensitivity is insufficient, follow this systematic troubleshooting guide. The workflow below outlines the key optimization points.

Start Start: LOQ Too High SP Sample Preparation Start->SP IM Instrument Method Start->IM Opt1 Optimize Extraction SP->Opt1 Opt2 Optimize Cleanup SP->Opt2 Val Method Validation Opt1->Val Opt2->Val Opt3 Optimize Chromatography IM->Opt3 Opt4 Optimize MS/MS IM->Opt4 Opt3->Val Opt4->Val

Sample Preparation Optimization

This is the most critical step for achieving a low LOQ.

  • 1. Optimize Extraction:

    • Protocol: Use the QuEChERS method. Weigh 10.0 g of homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile (ACN) and a QuEChERS extraction salt packet (containing MgSO₄, NaCl, Na₂citrate, Na₃citrate). Vortex vigorously and shake for 1 hour at 200 rpm. Add a sonication step for 15 minutes to enhance extraction efficiency [3]. Centrifuge at 3000×g for 10 minutes.
    • Troubleshooting: If recovery is low, check the pH; a slightly acidic condition can improve stability for some pesticides. Ensure the sample is thoroughly homogenized.
  • 2. Optimize Cleanup:

    • Protocol: Take 1 mL of the ACN supernatant and transfer it to a d-SPE tube for cleanup. A common combination is 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 [3]. For crops high in chlorophyll (like spinach), GCB is highly effective but can adsorb planar molecules like this compound.
    • Troubleshooting: If using GCB leads to low recovery, reduce the amount or test its necessity. One study on eggplant used a d-SPE containing 25 mg PSA, 7.5 mg GCB, and 150 mg MgSO₄ effectively, indicating that a small, optimized amount of GCB can be used without significant loss [1].
Instrument Method (LC-MS/MS) Optimization

Fine-tuning the LC-MS/MS parameters is essential for sensitivity and specificity.

  • 3. Optimize Chromatography:

    • Goal: Achieve a sharp, symmetrical peak that is well-separated from matrix interferences.
    • Protocol: Use a C18 column (e.g., 100 mm x 3.0 mm, 2.6 µm). A recommended mobile phase is (A) Water with 0.1% Formic Acid and (B) Methanol with 0.1% Formic Acid [1]. A suggested gradient is shown in the table below.
    • Troubleshooting: If the peak is broad or tailing, adjust the gradient to ensure adequate elution strength. A slightly higher column temperature (e.g., 40°C) can also improve peak shape.
  • 4. Optimize MS/MS Detection:

    • Goal: Maximize the signal for the specific fragment ions of this compound.
    • Protocol: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). You must determine the optimal precursor ion > product ion transitions for your specific instrument by infusing a standard. Key parameters to optimize are the Collision Energy (CE) and the Desolvation Line (DL) temperature [3] [1].
    • Troubleshooting: If sensitivity is low, check for source contamination. Ensure the nebulizing and drying gas flows are set correctly to maximize ionization efficiency.

Reference Data from Current Studies

The following tables summarize key experimental data from recent publications to serve as a benchmark for your method development.

Table 1: Optimized LC Gradient for this compound Separation [1]

Time (min) Mobile Phase B (Methanol + 0.1% FA) Flow Rate (mL/min)
0.0 - 0.2 60% 0.2
0.2 - 0.5 20% 0.2
0.5 - 5.0 2% 0.2
5.0 - 8.0 2% 0.2
8.0 - 8.5 60% 0.2
8.5 - 12.5 60% 0.2

Table 2: Achieved Method Performance in Crop Samples

Crop LOQ (mg/kg) Recovery (%) RSD (%) Key Sample Cleanup Technique Citation
Eggplant 0.005 102.6 - 106.1 2.3 - 6.4 d-SPE (PSA + 7.5 mg GCB) [1] [2]
Spinach 0.002 94.0 - 96.9 Not specified QuEChERS with sonication [3]

Alternative Detection Technologies

While LC-MS/MS is the gold standard for its sensitivity and specificity, other technologies are being researched for pesticide detection that you might explore for different applications.

  • Colorimetric and Fluorescent Sensors: Emerging research uses nanomaterials like gold nanoparticles (AuNPs) and carbon quantum dots (CDs) to detect pesticides like profenofos. These methods rely on visual color changes or fluorescence signals and offer the advantages of being rapid, low-cost, and suitable for field testing [4]. However, they are generally less mature and specific than LC-MS/MS for quantifying this compound at very low levels in complex matrices.

References

Pencycuron Analysis: Sample Preparation & Cleanup

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in pencycuron analysis is effectively removing co-extracted compounds from the sample matrix to prevent instrument interference. The following table summarizes a validated sample preparation protocol.

Step Parameter Description
1. Extraction Method QuEChERS (ACN + water) [1] [2]
Technique Shaking (1 h) followed by sonication (15 min) [1]
Salts 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate [3] [1]
2. Cleanup (d-SPE) Sorbents 25 mg PSA, 7.5 mg GCB, 150 mg MgSO₄ [3]
Alternative 25 mg PSA + 25 mg C18 [1] [4]
3. Key Finding Efficacy Graphitized Carbon Black (GCB) is highly effective at removing eggplant pigments and other interfering matrices [3].

The workflow for this sample preparation process is outlined below.

Sample Sample Homogenize with dry ice Homogenize with dry ice Sample->Homogenize with dry ice Extraction Extraction Add ACN & QuEChERS salts Add ACN & QuEChERS salts Extraction->Add ACN & QuEChERS salts Cleanup Cleanup Add d-SPE sorbents (PSA + GCB) Add d-SPE sorbents (PSA + GCB) Cleanup->Add d-SPE sorbents (PSA + GCB) Analysis Analysis LC-MS/MS Injection LC-MS/MS Injection Analysis->LC-MS/MS Injection Homogenize with dry ice->Extraction Shake & Centrifuge Shake & Centrifuge Add ACN & QuEChERS salts->Shake & Centrifuge Collect Supernatant Collect Supernatant Shake & Centrifuge->Collect Supernatant Collect Supernatant->Cleanup Vortex & Centrifuge Vortex & Centrifuge Add d-SPE sorbents (PSA + GCB)->Vortex & Centrifuge Filter (0.2 μm) Filter (0.2 μm) Vortex & Centrifuge->Filter (0.2 μm) Filter (0.2 μm)->Analysis

LC-MS/MS System Troubleshooting Guide

Non-reproducible retention times are a common interference in liquid chromatography. The following table diagnoses and resolves this issue.

Symptom Possible Cause Prevention / Suggested Remedy
Decreasing Retention Time Column temperature increasing [5] Verify column thermostat stability [5] [6].
Wrong solvent composition [5] [6] Prepare fresh, well-mixed mobile phase; cover reservoirs to prevent solvent evaporation [5] [6].
MCGV cross-port leaks (Quaternary Pumps) [5] Perform a "bubble test" and clean or replace the Multi-Channel Gradient Valve [5].
Increasing Retention Time Column temperature decreasing [5] Use and verify a functioning column oven [5] [6].
Wrong solvent composition [5] [6] Prepare a new batch of mobile phase with correct pH and composition [5] [6].
Decreasing flow rate [5] [6] Check for pump leaks, faulty check valves, or worn pump seals; measure actual flow rate [5] [6].
Fluctuating Retention Time Insufficient mobile phase mixing [5] Ensure mobile phase is degassed and well-mixed; for quaternary pumps, check MCGV [5].
Insufficient buffer capacity [5] Use buffer concentrations preferably above 20 mM [5].
Insufficient column equilibration [5] Pass 10-15 column volumes of mobile phase through the column for equilibration [5].
Unstable column temperature [5] Use a column thermostat to control temperature and avoid ambient conditions [5] [6].

The systematic approach for diagnosing retention time shifts is as follows.

Start Observe Retention Time Shift FlowCheck Do retention factors (κ) remain constant? Start->FlowCheck Chemical Chemical FlowCheck->Chemical No (κ changed) Flow Flow FlowCheck->Flow Yes (κ constant) 1. Prepare new\nmobile phase 1. Prepare new mobile phase Chemical->1. Prepare new\nmobile phase 1. Check for system leaks 1. Check for system leaks Flow->1. Check for system leaks 2. Replace column 2. Replace column 1. Prepare new\nmobile phase->2. Replace column 2. Verify pump flow rate\nand check valve function 2. Verify pump flow rate and check valve function 1. Check for system leaks->2. Verify pump flow rate\nand check valve function

Methodology for this compound Residue Analysis

Here is a detailed experimental protocol for determining this compound residue dynamics, as cited in recent studies.

  • Instrumental Conditions:

    • Apparatus: LCMS-8040 triple quadrupole mass spectrometer (Shimadzu) coupled with a Nexera liquid chromatograph [3] [7].
    • Column: Kinetex PS C18 (2.6 µm, 3 × 100 mm) maintained at 40°C [3] [7].
    • Mobile Phase: (A) Water with 0.1% formic acid, (B) Methanol with 0.1% formic acid [3] [7].
    • Gradient Program: 0–0.2 min, 60% B; 0.2–0.5 min, 20% B; 0.5–5 min, 2% B; 5–8 min, 2% B; 8–8.5 min, 60% B; 8.5–12.5 min, 60% B [3] [7].
    • Flow Rate & Injection: 0.2 mL/min, 2 µL injection volume [3] [7].
    • Mass Spectrometry: Electrospray Ionization positive mode (ESI+). Nebulizing gas: 3 L/min; Drying gas: 15 L/min; DL temperature: 250°C; Heat block: 400°C [3] [7].
  • Method Validation Data (from eggplant analysis):

    • Limit of Quantification (LOQ): 0.005 mg/kg [3] [7].
    • Recovery: Ranged from 102.6% to 106.1% [3] [7].
    • Relative Standard Deviation (RSD): 2.3% to 6.4%, indicating good precision [3] [7].
    • Matrix Effect (%ME): +8.1%, showing a slight signal enhancement [3] [7].

Frequently Asked Questions (FAQs)

  • Q1: Why is GCB recommended for cleaning up eggplant samples for this compound analysis?

    • A1: Eggplant contains high levels of phenolic compounds that can co-extract and interfere with the analysis [3]. GCB is particularly effective at adsorbing these planar, pigmented molecules, thereby reducing matrix effects and improving the accuracy and reliability of the LC-MS/MS results [3].
  • Q2: My this compound peaks are eluting earlier than expected, but the flow rate is correct. What should I check?

    • A2: First, verify that your column oven temperature is stable and has not increased, as higher temperatures decrease retention [5] [6]. Second, ensure the mobile phase was prepared correctly, as a higher-than-intended percentage of organic solvent will also cause earlier elution [5] [6]. For quaternary systems, check for MCGV cross-port leaks [5].
  • Q3: What is a critical step to improve the recovery of this compound from solid-rich matrices like soil?

    • A3: Beyond the standard QuEChERS shaking step, research has shown that adding a 15-minute sonication step after shaking significantly improves the extraction efficiency and recovery of this compound from complex matrices like soil [1].

References

Temperature & Environmental Effects on Pencycuron Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on how temperature and other environmental factors affect pencycuron dissipation.

System/Matrix Temperature Key Finding Half-life (DT50) Degradation Rate/Reduction Citation
Eggplant (Greenhouse) Field Conditions Degradation follows first-order kinetics 4.9 days Rate constant (k): 0.1405 per day [1] [2]
Greenhouse Soil Field Conditions Dissipation slower without rainfall/UV 50–54 days -- [3]
Paper Disc (Thermal) 40–80°C High thermal stability -- Reduction ratio: <27% after 24 hours [4]
Paper Disc (UV254) 60°C Significant photodegradation -- Average reduction: 59.7% after 24 hours [4]
Paper Disc (pAOP) 60°C Powerful combined oxidation -- Average reduction: up to 97% [4]
Drinking Water (Photocatalysis) Ambient (Sunlight) Semiconductor materials enhance breakdown 9–38 minutes (with ZnO/Na₂S₂O₈) -- [5]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables, which you can adapt for your own research.

Residue Decline Field Trial on Crops

This method determines the dissipation rate and pre-harvest interval of this compound on crops like eggplant [1] [2].

  • Application: A commercial SC formulation of this compound is applied according to label recommendations on greenhouse-grown crops.
  • Sampling: Representative samples of the crop (e.g., eggplant fruit) are collected randomly from the plot at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10, and 14 days after application).
  • Sample Preparation:
    • Extraction: Homogenize the sample. A sub-sample (e.g., 10 g) is extracted with acetonitrile using the QuEChERS method (shaking with MgSO₄, NaCl, Na₃ citrate, and Na₂H citrate).
    • Clean-up: The extract is cleaned using dispersive Solid Phase Extraction (d-SPE). For eggplant, sorbents containing PSA and Graphitized Carbon Black (GCB) are particularly effective at removing matrix interferents.
  • Instrumental Analysis:
    • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Column: Kinetex PS C18 (100 x 3 mm, 2.6 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid, (B) Methanol with 0.1% formic acid, with a gradient elution.
    • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+).
    • Quantification: Use matrix-matched calibration standards to compensate for matrix effects.
Controlled Laboratory Degradation Study

This protocol assesses this compound's stability and degradation under specific lab conditions like heat and UV [4].

  • Fortification: A standard solution of this compound is applied to an inert, controllable surface like a paper disc and allowed to dry.
  • Treatment:
    • Thermal Stability: Incubate the fortified discs at controlled temperatures (e.g., 40°C, 60°C, 80°C) in an oven for a set duration (e.g., 24 hours).
    • Photodegradation (UV): Expose fortified discs to UV light (e.g., 254 nm wavelength) at a specified intensity (e.g., 9.6 W m⁻²) and temperature for a set time.
    • Advanced Oxidative Process (pAOP): Expose discs to a combination of UV254 and gaseous ozone (e.g., 12-85 µmol/mol) in a sealed chamber.
  • Analysis:
    • Extraction: The pesticides are extracted from the paper discs with a solvent like acetonitrile, often including a sonication step to improve recovery.
    • Measurement: The extract is cleaned and analyzed via LC-MS/MS, as described in the field trial method.

Troubleshooting Common Scenarios

  • Unexpectedly slow degradation in soil: In a greenhouse, the half-life of this compound can be extended to 50-54 days due to the lack of rainfall and reduced UV exposure, which are major dissipation factors in open fields [3]. Consider these environmental factors when interpreting your data.
  • Difficulty removing residues post-harvest: this compound is highly stable. Washing or simple UV treatment may be insufficient. The photochemical Advanced Oxidative Process (pAOP), which combines UV254 irradiation with gaseous ozone, has been shown to reduce even stable pesticide residues by up to 97% [4].
  • Matrix interference during analysis: For complex crop matrices like eggplant, using Graphitized Carbon Black (GCB) during the d-SPE clean-up step is highly effective at removing co-extracted pigments and other interferents, ensuring accurate LC-MS/MS quantification [1].

Experimental Workflow and Parameter Relationships

The following diagram illustrates the logical workflow for designing a this compound degradation study and the key parameters that influence its rate.

PencycuronWorkflow Start Start: Design this compound Degradation Study DefineSystem Define Experimental System Start->DefineSystem FieldTrial Field/Greenhouse (Temp, Rainfall, UV) DefineSystem->FieldTrial LabStudy Controlled Lab Study (Precise Temp, UV, Ozone) DefineSystem->LabStudy SelectMatrix Select Matrix FieldTrial->SelectMatrix LabStudy->SelectMatrix Crop Crop (e.g., Eggplant) SelectMatrix->Crop Soil Soil SelectMatrix->Soil Water Water SelectMatrix->Water InertSurface Inert Surface (e.g., Paper) SelectMatrix->InertSurface ApplyTreatment Apply Treatment/Variable Crop->ApplyTreatment Soil->ApplyTreatment Water->ApplyTreatment InertSurface->ApplyTreatment Temperature Temperature ApplyTreatment->Temperature Light Light (UV Wavelength) ApplyTreatment->Light Oxidants Oxidants (Ozone, Catalysts) ApplyTreatment->Oxidants Analyze Sample & Analyze Residues Temperature->Analyze Light->Analyze Oxidants->Analyze QuEChERS QuEChERS Extraction & dSPE Clean-up Analyze->QuEChERS LCMSMS LC-MS/MS Analysis QuEChERS->LCMSMS Result Calculate Kinetics & Half-life (DT50) LCMSMS->Result

References

pencycuron maximum residue limit MRL review EFSA

Author: Smolecule Technical Support Team. Date: February 2026

EFSA MRL Review of Pencycuron

The table below summarizes the key findings from the EFSA's review of existing MRS for this compound and an application to modify its MRL in potatoes [1] [2] [3].

Aspect Findings and Proposals

| Residue Definition | Enforcement: this compound Risk Assessment: Sum of this compound and its metabolite this compound‐PB‐amine, expressed as this compound [1]. | | MRL Proposals | EFSA could not derive definitive MRL proposals for most commodities due to major uncertainties. Data was only sufficient for a tentative MRL on potatoes [1]. | | Consumer Risk Assessment | An indicative assessment for the parent compound showed a low calculated exposure (max 0.6% of ADI). However, EFSA could not conclude on the overall consumer risk due to concerns regarding a degradation product [1] [2]. | | Key Uncertainty | Formation of aniline, a toxic compound classified as a suspected mutagen and carcinogen, during processing or metabolism. Lack of residue and toxicology data for aniline prevented a full risk assessment [1]. | | MRL Change for Potatoes | An application to raise the MRL from 0.1 mg/kg to 0.2 mg/kg was submitted. While data supported the need for the higher MRL, EFSA did not approve the change due to the inability to assess the risk from aniline in processed potatoes (e.g., cooked, fried) [2] [3]. |

The EFSA Pesticide MRL Review Process

The review of this compound was conducted under Article 12 of Regulation (EC) No 396/2005 [1]. The following diagram illustrates the general workflow of this regulatory process.

Start Start: Inclusion of active substance in Annex I of Directive 91/414/EEC A EFSA initiates MRL review (Article 12 of Regulation (EC) No 396/2005) Start->A B Rapporteur Member State (RMS) compiles PROFile and evaluation report A->B C Member States and RMS provide additional data B->C D EFSA prepares and circulates draft reasoned opinion C->D E EFSA finalizes reasoned opinion with MRL proposals and risk assessment D->E F Risk Managers (e.g., European Commission) consider EFSA opinion for decision E->F

Gaps in the Available Information

  • Detailed Experimental Protocols: The methodologies for the key residue trials, processing studies, and metabolic investigations in plants and livestock are not described in a reproducible, step-by-step format.
  • Performance Comparison Data: The EFSA documents focus solely on the assessment of this compound. They do not include comparative experimental data between this compound and other alternative fungicides regarding aspects like efficacy, residue behavior, or environmental fate.

References

pencycuron vs other phenylurea fungicides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Specificity Against Fungal Pathogens

Pencycuron demonstrates highly specific efficacy, primarily against fungi in the genus Rhizoctonia. The table below summarizes key experimental findings on its activity spectrum and how it compares to other common fungicides [1] [2].

Fungicide Chemical Class Primary Mode of Action Key Efficacy Findings Pathogen Spectrum

| This compound | Phenylurea | Inhibits cell division and disrupts β-tubulin assembly in microtubules [1] [3]. | • Highly effective against R. solani AG-8 and R. oryzae; inhibits most strains in vitro at 10 μg/mL [2]. • Provides protective control against Rhizoctonia root rot in wheat and other crops [2]. | Highly specific to Rhizoctonia spp. [4] [2]. | | Azoxystrobin | Methoxyacrylate (QoI) | Inhibits mitochondrial respiration by binding to the cytochrome b Qo site [1]. | • Shows detrimental effects on the hyphal healing of both R. irregularis and Gigaspora sp. at 2 mg/L [1]. | Broad-spectrum (Ascomycota, Basidiomycota, Deuteromycota, Oomycota) [1]. | | Flutolanil | Phenyl Benzamide | Inhibits succinate dehydrogenase (Complex II) in mitochondrial respiration [1]. | • Does not impact the hyphal healing mechanism of arbuscular mycorrhizal (AM) fungi at tested concentrations (0.02-2 mg/L) [1]. | Specific to Basidiomycota [1]. | | Fenpropimorph | Morpholine (SBI) | Inhibits sterol Δ8→Δ7-sterol isomerase and Δ14-sterol reductase [1]. | • Stimulates hyphal healing in R. irregularis at low concentration (0.02 mg/L) but inhibits it at high concentration (2 mg/L) [1]. | Broad-spectrum (e.g., powdery mildew, cereal rust) [1]. |

Experimental Protocols for Key Studies

The data in the comparison table are derived from standardized and well-regarded experimental methods. Here are the detailed protocols for the key studies cited.

1. In Vitro Assessment of Fungicide Effects on Arbuscular Mycorrhizal (AM) Fungi [1]

  • Objective: To evaluate the impact of various fungicides on the hyphal healing mechanism (HHM), a key process for maintaining mycelial network integrity in AM fungi.
  • Fungal Material: Two AM fungi from different families, Rhizophagus irregularis (Glomeraceae) and Gigaspora sp. (Gigasporaceae), were cultivated in vitro.
  • Treatment: Fungicides (azoxystrobin, this compound, flutolanil, fenpropimorph) were tested at two concentrations: 0.02 mg L⁻¹ and 2 mg L⁻¹.
  • Methodology: The extraradical mycelium was physically injured, and the subsequent HHM— involving septum formation, emergence of growing hyphal tips (GHTs), GHT elongation, and fusion—was observed and quantified under a bright-field light microscope.
  • Outcome Measurement: The rate of successful hyphal healing events was recorded and compared against untreated controls to determine fungicide impact.

2. Evaluation of Inhibitory Activity Against Wheat Pathogens [2]

  • Objective: To determine the in vitro sensitivity of various wheat root pathogens to this compound.
  • Fungal Strains: Tested strains included R. solani, R. oryzae, binucleate Rhizoctonia spp., Pythium spp., and Gaeumannomyces graminis var. tritici (Ggt).
  • Culture Medium: Fungi were grown on dilute (1/5 strength) potato dextrose agar (dPDA).
  • Treatment: this compound was incorporated into the agar at concentrations of 1 μg/mL and 10 μg/mL.
  • Outcome Measurement: Fungal growth inhibition was assessed by measuring the radial growth of the mycelium compared to growth on non-amended agar.

Mechanism of Action and Cellular Pathway

This compound's specific fungicidal action is achieved through a targeted mechanism that disrupts fungal cell division. The following diagram illustrates this pathway and contrasts it with other fungicide classes.

G cluster_other Other Fungicide Classes This compound This compound Microtubule Assembly Microtubule Assembly This compound->Microtubule Assembly Disrupts Azoxystrobin Azoxystrobin Mitochondrial Respiration Mitochondrial Respiration Azoxystrobin->Mitochondrial Respiration Inhibits Flutolanil Flutolanil Succinate Dehydrogenase Succinate Dehydrogenase Flutolanil->Succinate Dehydrogenase Inhibits Fenpropimorph Fenpropimorph Ergosterol Biosynthesis Ergosterol Biosynthesis Fenpropimorph->Ergosterol Biosynthesis Inhibits Energy Depletion Energy Depletion Mitochondrial Respiration->Energy Depletion Succinate Dehydrogenase->Energy Depletion Cell Membrane Disruption Cell Membrane Disruption Ergosterol Biosynthesis->Cell Membrane Disruption Mitotic Cell Division Mitotic Cell Division Microtubule Assembly->Mitotic Cell Division Blocks Fungal Growth Inhibited Fungal Growth Inhibited Mitotic Cell Division->Fungal Growth Inhibited

This specificity makes this compound highly effective against target pathogens like Rhizoctonia solani with a mode of action distinct from respiration or sterol inhibitors [1] [3].

Key Conclusions for Research and Development

  • High Specificity: this compound's value lies in its narrow, protective efficacy against specific Rhizoctonia pathogens, making it a candidate for targeted disease management or integrated strategies [2].
  • Favorable Non-Target Profile: Evidence suggests this compound has minimal impact on beneficial AM fungi like Gigaspora sp. and R. irregularis at tested concentrations, a significant advantage over broad-spectrum fungicides like azoxystrobin [1].
  • Genotoxicity Data Gap: While this compound has shown low acute toxicity, recent in vitro studies on human cells indicate a potential DNA-damaging effect at high concentrations (50-100 μg/mL) [5] [6]. This underscores a need for further investigation to fully understand its safety profile.

References

pencycuron rotational crop residue studies

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Assessment and Key Findings

The most direct evidence comes from a European Food Safety Authority (EFSA) review. The key findings relevant to rotational crops are summarized below.

Aspect Finding for Rotational Crops
Metabolism Assessed in rotational crops; metabolite pencycuron-PB-amine may be predominant [1].
Residue Uptake Significant residue uptake in succeeding crops can be avoided with appropriate agricultural practices [1].
MRL Derivation No specific MRLs or risk assessment values were derived for rotational crops by EFSA [1].
Major Uncertainty Formation of aniline, a toxic and genotoxic metabolite, was identified during processing/hydrolysis, contributing to the decision not to recommend MRLs [1].

Supporting Soil Dissipation Data

While not a rotational crop study per se, a 2025 investigation into this compound dissipation in greenhouse soil and its uptake by spinach provides relevant quantitative data on its persistence and bioconcentration [2].

Table 1: this compound Residue Data in Soil and Spinach

Matrix Application Dose Initial Residue (mg/kg) Residue at 48 DAT (mg/kg) Residue at 55 DAT (mg/kg) Dissipation Half-Life (DT50, days)
Soil Recommended - - - 50 - 54 [2]
Soil Double - - - 50 - 54 [2]
Spinach Recommended - 0.006 0.003 -
Spinach Double - 0.025 0.008 -

Table 2: Bioconcentration Factors (BCF) for Spinach

Days After Treatment (DAT) BCF (Recommended Dose) BCF (Double Dose)
48 DAT 0.003 - 0.008 [2] 0.003 - 0.008 [2]
55 DAT 0.001 - 0.002 [2] 0.001 - 0.002 [2]

Analytical Methodology for Residue Determination

The studies relied on robust and sensitive analytical methods for detecting this compound residues.

  • Extraction: The QuEChERS method was used for preparing samples. This involves extracting the analyte with acetonitrile, followed by a liquid-liquid partitioning phase using salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) [3] [2].
  • Clean-up: For complex plant matrices like eggplant, Graphitized Carbon Black (GCB) was found to be highly effective in removing co-extractives during dispersive Solid Phase Extraction (d-SPE) [3] [4].
  • Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was the primary technique for separation, detection, and quantification [3] [2].
  • Method Performance: The methods were validated with high sensitivity (Limit of Quantification, LOQ, of 0.005 mg/kg for eggplant), good accuracy (recovery rates of 94.0–106.1%), and high precision [3] [2].

The following diagram illustrates the general workflow for analyzing this compound residues in crop samples.

SamplePrep Sample Preparation Extraction QuEChERS Extraction SamplePrep->Extraction Cleanup d-SPE Clean-up Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data & Quantification Analysis->Data

Interpretation of Findings and Data Gaps

  • Regulatory Context is Key: The EFSA opinion is the most authoritative source. Its conclusion that residue uptake can be managed is positive, but the identification of aniline as a risk is a critical factor impacting the overall regulatory status of this compound and the interpretation of any residue data [1].
  • Soil Persistence: The observed long half-life (50-54 days) in greenhouse conditions suggests this compound is moderately persistent, especially in environments protected from rain and UV light. This underscores the potential for carry-over to subsequent crops [2].
  • Low Translocation Potential: The very low Bioconcentration Factors (BCF) in spinach indicate that even when the chemical is present in soil, its translocation and accumulation in the leafy parts of this crop are minimal [2].

The search results indicate that while the potential for significant residue uptake in rotational crops is considered low, the lack of specific MRLs and the concern over the metabolite aniline are major regulatory hurdles.

References

Pencycuron Profile & Comparison with Model Fungicides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of pencycuron based on the search results, which can serve as a point of reference.

Property This compound Azoxystrobin (Strobilurin) Tebuconazole (Triazole)
Chemical Class Phenylurea [1] Methoxyacrylate [2] Triazole [2]
Primary Mode of Action Inhibits cell division and disrupts β-tubulin assembly in fungi [3] Inhibits mitochondrial respiration by blocking electron transfer [2] Inhibits ergosterol biosynthesis (demethylation inhibitor) [2]
Genotoxicity in Human Cells (In vitro) Showed negligible cytotoxicity but induced a significant increase in DNA damage (micronuclei formation) in human white blood cells and HepG2 cells [1] Information not available in searched literature Information not available in searched literature
Reported Efficacy Demonstrated limited effectiveness against banded leaf and sheath blight in maize [2] Demonstrated superior efficacy against banded leaf and sheath blight in maize [2] Demonstrated superior efficacy against banded leaf and sheath blight in maize; used in combination with this compound for turfgrass diseases [2] [4]
Residue Half-Life 4.9 days in eggplant [3] Information not available in searched literature Information not available in searched literature
Key Regulatory MRL (Example) 0.02 mg/kg in eggplant (EU) [3] Information not available in searched literature Information not available in searched literature

Detailed Experimental Data & Protocols

For researchers requiring methodological details, here is a deeper dive into the key experiments cited.

Genotoxicity Assessment (In vitro)

This methodology is critical for early-stage toxicity screening [1].

  • Objective: To investigate the DNA-damaging potential of this compound in human cell models.
  • Cell Models: Human mononuclear white blood cells and human hepatoma cell line (HepG2).
  • Key Assays:
    • Cytokinesis-Block Micronucleus (CBMN) Assay: Cells were treated with this compound (0, 10, 25, 50 µM) for 1 hour. After a 72-hour culture, cytochalasin-B was added to block cytokinesis. Cells were then harvested, fixed, and stained. Micronuclei (MN) were scored in binucleated cells to assess chromosomal damage [1].
    • Alkaline Comet Assay: Cells were exposed to the same concentrations of this compound, embedded in agarose on a microscope slide, and lysed. After electrophoresis and staining, DNA strand breaks were quantified by measuring the intensity of the DNA "tail" relative to the "head" (nucleus) [1].
  • Outcome: The study concluded that this compound exposure led to a statistically significant increase in both micronuclei formation and DNA strand breaks in a concentration-dependent manner, indicating genotoxic potential under these in vitro conditions [1].
Residue Dynamics and Pre-Harvest Limit Modeling

This protocol is essential for determining safe application intervals and setting regulatory limits [3].

  • Objective: To evaluate the residue decline of this compound in eggplant and establish Pre-Harvest Residue Limits (PHRLs).
  • Field Trial: Eggplants were treated with the commercial product Monceren (25% SC) at the recommended dose. Samples were collected at 0, 1, 3, 5, 7, 10, and 14 days after treatment [3].
  • Sample Analysis (LC-MS/MS):
    • Extraction: QuEChERS method was used for sample preparation.
    • Clean-up: Graphitized carbon black (GCB) was effectively used to remove interfering eggplant matrices.
    • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a LOQ of 0.005 mg/kg. Validation showed recovery rates of 102.6–106.1% [3].
  • Kinetic Modeling & PHRL Establishment: Residue data were fitted to a first-order kinetic model. The half-life was calculated as 4.9 days. PHRLs were then derived using the rate constant to predict the maximum allowable residue concentration on each day before harvest to ensure the final residue is below the MRL [3].

The following diagram illustrates the workflow for establishing residue limits:

Start Field Trial & Sampling A Sample Preparation (QuEChERS method) Start->A B LC-MS/MS Analysis A->B C Residue Data Modeling (First-order kinetics) B->C D Calculate Half-Life C->D E Establish Pre-Harvest Residue Limits (PHRLs) C->E Uses rate constant D->E F Set Maximum Residue Limit (MRL) E->F


Research Implications & Alternative Strategies

The finding that this compound can be genotoxic in vitro necessitates further investigation. A logical next step would be in vivo studies to determine if these effects are relevant to whole organisms, which would be crucial for a comprehensive risk assessment.

Furthermore, the search results suggest strategies to mitigate potential risks:

  • Integrated Pest Management (IPM): One study found that combining half-dose chemical fungicides with bacterial volatile compounds (2,3-butanediol) significantly enhanced disease control efficacy in turfgrass [4]. This approach could reduce overall pesticide load and potential residues.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

328.1342410 Da

Monoisotopic Mass

328.1342410 Da

Heavy Atom Count

23

LogP

4.82 (LogP)

Appearance

Solid powder

Melting Point

130.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCH2G449HP

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.75e-12 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

66063-05-6

Wikipedia

Pencycuron

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Kang G, Kim J, Kwon E, Kim TH. Crystal structure of pencycuron. Acta Crystallogr E Crystallogr Commun. 2015 Jul 4;71(Pt 8):o532. doi: 10.1107/S2056989015012414. eCollection 2015 Aug 1. PubMed PMID: 26396781; PubMed Central PMCID: PMC4571381.
2: Fenoll J, Garrido I, Hellín P, Flores P, Vela N, Navarro S. Use of different organic wastes in reducing the potential leaching of propanil, isoxaben, cadusafos and pencycuron through the soil. J Environ Sci Health B. 2014;49(8):601-8. doi: 10.1080/03601234.2014.911581. PubMed PMID: 24901963.
3: Wang YS, Huang YJ, Chen WC, Yen JH. Effect of carbendazim and pencycuron on soil bacterial community. J Hazard Mater. 2009 Dec 15;172(1):84-91. doi: 10.1016/j.jhazmat.2009.06.142. Epub 2009 Jul 3. PubMed PMID: 19616894.
4: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Effect of pencycuron on microbial parameters of waterlogged soil. J Environ Sci Health B. 2006;41(8):1319-31. PubMed PMID: 17090495.
5: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron dissipation in soil: effect of application rate and soil conditions. Pest Manag Sci. 2005 Dec;61(12):1220-3. PubMed PMID: 16187259.
6: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron application to soils: degradation and effect on microbiological parameters. Chemosphere. 2005 Sep;60(11):1513-22. Epub 2005 Apr 14. PubMed PMID: 16083758.
7: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Dissipation of pencycuron in rice plant. J Zhejiang Univ Sci B. 2005 Aug;6(8):756-8. PubMed PMID: 16052708; PubMed Central PMCID: PMC1389856.
8: Hasan HA. Role of pencycuron in aflatoxin production and cotton seed protection. J Nat Toxins. 2001 May;10(2):127-36. PubMed PMID: 11405276.
9: Ueyama I, Kurogochi S, Kobori I, Hoshino T, Ishii Y, Takase I. Use of ion cluster analysis in a metabolic study of pencycuron, a phenylurea fungicide, in rabbits. J Agric Food Chem. 1982 Nov-Dec;30(6):1061-7. PubMed PMID: 7175035.

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